Technical Documentation Center

2-Methoxy-1,5-naphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-1,5-naphthyridine

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Methoxy-1,5-naphthyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-1,5-naphthyridine Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-1,5-naphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-1,5-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a core component of numerous biologically active molecules, and understanding the influence of substituents, such as the 2-methoxy group, is critical for the design of novel therapeutics and functional materials.[1][2] This document details the synthesis, structural elucidation through various spectroscopic techniques, and key physicochemical parameters including solubility, pKa, and chemical stability. Furthermore, it explores the chemical reactivity of the molecule and discusses its potential applications based on the known biological activities of related derivatives. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical experimental protocols.

Introduction to 1,5-Naphthyridines

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. Six distinct isomers exist, with the arrangement of the nitrogen atoms defining their unique chemical properties.[3] The 1,5-naphthyridine isomer, in particular, has garnered significant attention due to its prevalence in natural products and its versatile applications in drug discovery. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a methoxy group at the 2-position of the 1,5-naphthyridine core is expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.

Synthesis of 2-Methoxy-1,5-naphthyridine

The synthesis of 2-Methoxy-1,5-naphthyridine can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the construction of a 2-hydroxy-1,5-naphthyridine intermediate, followed by methylation.

Synthetic Workflow

A plausible synthetic route involves the cyclization of a substituted aminopyridine, followed by chlorination and subsequent methoxylation. This approach offers good yields and is adaptable for the synthesis of various analogues.[3][6]

Synthesis_of_2_Methoxy_1_5_naphthyridine A 3-Aminopyridine C 2,4-Dihydroxy-1,5-naphthyridine A->C Cyclization B Diethyl Malonate B->C D 2,4-Dichloro-1,5-naphthyridine C->D POCl3 E 2-Chloro-4-hydroxy-1,5-naphthyridine D->E Selective Hydrolysis F 2-Methoxy-4-hydroxy-1,5-naphthyridine E->F Sodium Methoxide G 2-Methoxy-1,5-naphthyridine F->G Reduction/Deoxygenation

Caption: Synthetic workflow for 2-Methoxy-1,5-naphthyridine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxy-1,5-naphthyridine

  • In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240 °C and maintain for 1 hour.

  • Cool the reaction mixture and triturate with ethanol to obtain the crude product.

  • Recrystallize from glacial acetic acid to yield pure 2,4-dihydroxy-1,5-naphthyridine.

Step 2: Synthesis of 2,4-Dichloro-1,5-naphthyridine

  • To a flask containing 2,4-dihydroxy-1,5-naphthyridine (1 equivalent), add phosphorus oxychloride (POCl₃, 5 equivalents).

  • Reflux the mixture for 4 hours.

  • Cool the reaction and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Selective Methoxylation and Reduction

  • Dissolve 2,4-dichloro-1,5-naphthyridine in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.

  • Stir for 2-3 hours, monitoring the reaction by TLC to form 2-chloro-4-methoxy-1,5-naphthyridine.

  • The subsequent reduction of the second chloro group to yield the final product can be achieved via catalytic hydrogenation.

Structural Elucidation and Spectroscopic Profile

The structure of 2-Methoxy-1,5-naphthyridine can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-1,5-naphthyridine

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-~162.0
3~6.9 (d)~108.0
4~8.0 (d)~140.0
6~8.6 (dd)~150.0
7~7.4 (dd)~125.0
8~8.2 (dd)~145.0
OCH₃~4.0 (s)~54.0

Predicted data is based on analogous structures and substituent effects.[7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Infrared (IR) and UV-Visible Spectroscopy

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.[10]

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching

  • ~2840-2960 cm⁻¹: Aliphatic C-H stretching of the methoxy group

  • ~1600-1650 cm⁻¹: C=C and C=N stretching of the aromatic rings

  • ~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether

  • ~1020-1050 cm⁻¹: Symmetric C-O-C stretching

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in ethanol or methanol, is expected to show absorption maxima corresponding to π-π* transitions of the naphthyridine ring system.[10]

Core Physicochemical Properties

Solubility Assessment

The solubility of 2-Methoxy-1,5-naphthyridine is a crucial parameter for its formulation and biological testing.

Table 2: Predicted Solubility Profile

Solvent Predicted Solubility
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
ChloroformSoluble
DMSOFreely Soluble

Protocol for Solubility Determination:

  • Add a known amount of 2-Methoxy-1,5-naphthyridine to a fixed volume of the solvent at a constant temperature.

  • Stir the mixture until equilibrium is reached (typically 24 hours).

  • Centrifuge the sample to separate the undissolved solid.

  • Analyze the concentration of the solute in the supernatant using a calibrated HPLC-UV method.

Acidity and Basicity (pKa)

The two nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated. The pKa value is critical for understanding the compound's behavior in physiological environments. The pKa of the parent 1,5-naphthyridine is approximately 2.9.[11] The electron-donating methoxy group at the 2-position is expected to slightly increase the basicity of the ring nitrogens.

Protocol for pKa Determination (Potentiometric Titration):

  • Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added and determine the pKa from the midpoint of the titration curve.

Chemical Stability

The stability of 2-Methoxy-1,5-naphthyridine is a key consideration for its storage and handling. A primary concern is the acid-catalyzed hydrolysis of the methoxy group.[12]

Acid_Hydrolysis A 2-Methoxy-1,5-naphthyridine B Protonated Ether A->B H+ C 2-Hydroxy-1,5-naphthyridine B->C H2O D Methanol B->D

Caption: Acid-catalyzed hydrolysis of 2-Methoxy-1,5-naphthyridine.

Protocol for Forced Degradation Study:

  • Prepare solutions of 2-Methoxy-1,5-naphthyridine in various media: 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂.

  • Expose the solutions to elevated temperatures (e.g., 60 °C) for a defined period.

  • For photostability, expose a solution to UV light.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Chemical Reactivity

The 1,5-naphthyridine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions activated by a good leaving group. Conversely, the methoxy group at the 2-position makes the ring more amenable to electrophilic substitution compared to the unsubstituted parent compound.

Biological Significance and Potential Applications

While specific biological data for 2-Methoxy-1,5-naphthyridine is not extensively published, the broader class of 1,5-naphthyridine derivatives exhibits a wide range of biological activities. These include:

  • Anticancer Activity: Many fused 1,5-naphthyridines act as topoisomerase inhibitors.[4]

  • Antibacterial Activity: The naphthyridine scaffold is a key component of quinolone antibiotics like nalidixic acid.[5]

  • Antimalarial Activity: Compounds like pyronaridine, which contains a substituted benzo[b][4][13]naphthyridine core, are effective antimalarial agents.[4]

The 2-methoxy substituent can enhance membrane permeability and metabolic stability, potentially improving the drug-like properties of the 1,5-naphthyridine scaffold.

Conclusion

2-Methoxy-1,5-naphthyridine is a versatile heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and core physicochemical properties. The experimental protocols and predictive data presented herein serve as a valuable resource for researchers working with this and related compounds. A thorough understanding of these fundamental properties is essential for the rational design and development of novel 1,5-naphthyridine-based agents.

References

  • Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. (2021, July 16). Retrieved from [Link]

  • Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][14]naphthyridines - Taylor & Francis Online. (2010, August 25). Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved from [Link]

  • CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents. (n.d.).
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. (n.d.).
  • Biological Activity of Naturally Derived Naphthyridines - PubMed. (2021, July 16). Retrieved from [Link]

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI. (2000, June 27). Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019, July 31). Retrieved from [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum - University of Dundee. (2024, June 25). Retrieved from [Link]

  • 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc. (2025, August 21). Retrieved from [Link]

  • THE NAPHTHYRIDINES. (n.d.). Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025, April 26). Retrieved from [Link]

  • N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide - PMC. (n.d.). Retrieved from [Link]

  • An in silico infrared spectral library of molecular ions for metabolite identification - ChemRxiv. (n.d.). Retrieved from [Link]

  • NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Naphthalene, 2-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Exploratory

The 1,5-Naphthyridine Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The 1,5-naphthyridine core is a privileged, nitrogen-rich bicyclic pharmacophore that has become increasingly vital in modern drug discovery. Characterized by two fused pyridine rings with nitrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine core is a privileged, nitrogen-rich bicyclic pharmacophore that has become increasingly vital in modern drug discovery. Characterized by two fused pyridine rings with nitrogen atoms at the 1- and 5-positions, this scaffold offers distinct physicochemical advantages over its carbocyclic analog (naphthalene) and mono-aza analog (quinoline). The strategic placement of the two nitrogen atoms lowers lipophilicity, enhances aqueous solubility, and provides dual hydrogen-bond acceptors capable of multipoint coordination with complex biological targets, such as kinase hinge regions and DNA-enzyme complexes[1].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep dive into the synthetic methodologies, pharmacological mechanisms, and standardized evaluation protocols surrounding 1,5-naphthyridine derivatives.

Structural Rationale and Physicochemical Advantages

The pharmacological utility of the 1,5-naphthyridine scaffold is rooted in its electronic distribution. The electron-deficient nature of the dual pyridine rings makes the core highly susceptible to nucleophilic aromatic substitution (


), allowing for rapid late-stage functionalization[1]. Furthermore, the coplanar geometry of the fused ring system makes it an ideal intercalating agent for DNA-targeting oncology drugs, while its hydrogen-bonding capacity makes it a potent competitive inhibitor for ATP-binding sites in various kinases[2].

Core Synthetic Methodologies & Functionalization

Constructing the 1,5-naphthyridine core typically relies on classical condensation and cyclization reactions, such as the Skraup synthesis or the Gould-Jacobs reaction[1][2].

Protocol 1: Synthesis of the 1,5-Naphthyridine Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is the foundational method for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, which serve as versatile precursors for further functionalization[2].

Causality & Rationale: The reaction relies on the condensation of an electron-deficient 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). The critical step is the subsequent thermal cyclization. Because the pyridine ring is highly electron-withdrawing, electrophilic aromatic substitution is energetically unfavorable. Therefore, a high-boiling solvent (diphenyl ether, ~250°C) is strictly required to provide the massive thermal energy needed to overcome this activation barrier and force the ring closure[2].

Step-by-Step Methodology:

  • Condensation: Combine 1.0 equivalent of 3-aminopyridine with 1.1 equivalents of DEEM in a round-bottom flask. Heat the neat mixture to 120°C for 2 hours to form the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Dissolve the intermediate in 10 volumes of diphenyl ether. Equip the flask with a reflux condenser and heat vigorously to 250°C for 1–2 hours.

  • Precipitation & Work-up: Remove the heat source. As the diphenyl ether cools to room temperature, the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate will precipitate due to its insolubility in the cold non-polar solvent.

  • Filtration: Filter the precipitate under a vacuum, washing thoroughly with hexanes to remove residual diphenyl ether.

Self-Validation System: To validate the success of the cyclization, perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM); the cyclized product will show a distinct retention factor (


) shift compared to the intermediate. Confirm structural integrity via 

-NMR: the appearance of a sharp singlet around

8.5–8.8 ppm corresponding to the C-2 proton confirms the formation of the fused bicyclic system.

GouldJacobs N1 3-Aminopyridine + Diethyl ethoxymethylenemalonate N2 Condensation (120°C) Anilinomethylenemalonate Intermediate N1->N2 N3 Thermal Cyclization Diphenyl ether, ~250°C N2->N3 N4 Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate N3->N4 N5 Cooling & Filtration (Self-Validation: 1H-NMR) N4->N5

Workflow of the Gould-Jacobs synthesis for the 1,5-naphthyridine core.

Late-Stage Functionalization

For drug discovery libraries, halogenated 1,5-naphthyridines are often subjected to palladium-catalyzed Buchwald-Hartwig amination. The use of bulky, bidentate phosphine ligands (like XantPhos) is critical here; the ligand's wide bite angle forces the palladium center into a geometry that accelerates the reductive elimination step, preventing catalyst stalling when coupling sterically hindered amines[1].

Pharmacological Landscape & Mechanistic Pathways

Oncology: Topoisomerase I Inhibition

Fused 1,5-naphthyridines, particularly chromeno[4,3-b][1,5]naphthyridines and benzo[b][1,5]naphthyridines, have demonstrated profound antiproliferative activity[3][4].

Mechanism of Action: These planar, fused heterocyclic systems act as DNA intercalators. Specifically, they target the DNA-Topoisomerase I (Top1) complex. By intercalating at the site of DNA cleavage, the 1,5-naphthyridine derivative stabilizes the "cleavable complex," preventing the enzyme from religating the DNA strand. When the DNA replication fork collides with this stabilized complex, it results in lethal double-strand breaks, triggering apoptosis in rapidly dividing cancer cells[4][5].

TopoI N1 Fused 1,5-Naphthyridine Derivative N2 Intercalation into DNA-Topoisomerase I Complex N1->N2 N3 Stabilization of Cleavable Complex N2->N3 N4 Prevention of DNA Religation N3->N4 N5 DNA Double-Strand Breaks (During Replication) N4->N5 N6 Apoptosis / Cell Death (Cancer Cells) N5->N6

Mechanism of action for Topoisomerase I inhibition by 1,5-naphthyridines.

Infectious Diseases & Natural Products

Beyond oncology, the 1,5-naphthyridine scaffold is a core component of several biologically active natural products. Canthin-6-one , an alkaloid isolated from the Rutaceae family, exhibits potent immunomodulatory and antifungal properties[6]. Synthetically, derivatives like pyronaridine show high efficacy against Plasmodium falciparum by inhibiting plasmodium protein kinases[1][3].

Quantitative Biological Data Presentation

The following tables summarize the in vitro efficacy of various 1,5-naphthyridine derivatives across different therapeutic domains, highlighting their versatility.

Table 1: Comparative Anticancer Activity of Fused 1,5-Naphthyridine Derivatives

Compound Class / Derivative Cell Line (Origin) Assay Type IC50 Value Target / Mechanism
Chromeno[4,3-b][1,5]naphthyridine (127a) A549 (Lung Adenocarcinoma) Cytotoxicity 1.03 ± 0.30 µM Topoisomerase I[4]
Chromeno[4,3-b][1,5]naphthyridine (127a) SKOV3 (Ovarian Carcinoma) Cytotoxicity 1.75 ± 0.20 µM Topoisomerase I[4]
Benzo[b][1,5]naphthyridine (162b) K562 (Leukemia) Cytotoxicity 15.9 µM Topoisomerase I[4]

| 10-methoxycanthin-6-one | DU145 (Prostate Cancer) | Cytotoxicity | 1.58 µg/mL | Apoptosis Induction[6] |

Table 2: Antimicrobial and Anti-inflammatory Profiles

Compound Target Organism / Cell Line Activity Metric Value Reference
Canthin-6-one Fungal Strains MIC 3.91 µg/mL Natural Product[6]

| Quassidine E | RAW 264.7 (IL-6, TNF-α production) | IC50 | 20.51–66.96 μM | Anti-inflammatory[6] |

Standardized Biological Evaluation Protocols

To ensure reproducibility across drug discovery campaigns, the biological activities of 1,5-naphthyridine derivatives must be evaluated using rigorously controlled, self-validating assays[7].

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Causality & Rationale: The MTT assay measures cellular metabolic activity. The yellow tetrazolium dye (MTT) is reduced to insoluble purple formazan crystals exclusively by mitochondrial succinate dehydrogenase in living cells. Therefore, the spectrophotometric absorbance of the solubilized formazan is directly proportional to the number of viable cells, providing a highly accurate measure of a compound's cytotoxicity[7].

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Treatment: Dissolve the 1,5-naphthyridine derivative in DMSO and perform serial dilutions in the culture medium. Add the treatments to the wells (final DMSO concentration < 0.1%). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C[7].

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation System: Every plate must include three controls:

  • Blank: Media + MTT + DMSO (no cells) to subtract background noise.

  • Vehicle Control: Cells treated with 0.1% DMSO to prove the solvent is not causing cell death.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the assay's dynamic range and cellular response.

Protocol 3: Broth Microdilution for MIC Determination

Causality & Rationale: Determining the Minimum Inhibitory Concentration (MIC) requires exposing a standardized microbial inoculum to a precise concentration gradient of the drug. The lowest concentration that completely inhibits visible growth defines the MIC, indicating the compound's absolute bacteriostatic or fungistatic threshold[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the test microorganism in Mueller-Hinton broth to achieve a turbidity matching a 0.5 McFarland standard (

    
     CFU/mL)[7].
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the naphthyridine derivative in the broth medium.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18–24 hours[7].

  • Readout: Visually inspect the wells or use a spectrophotometer (OD 600 nm) to determine the lowest concentration with no microbial growth.

Self-Validation System: The assay is validated internally by a Growth Control well (broth + microbes, no drug) ensuring the microbes are viable, and a Sterility Control well (broth only) ensuring no environmental contamination occurred during plate preparation.

References

  • Source: Molecules (via NIH PMC)
  • Source: Molecules (via NIH PMC)
  • Source: Molecules (via NIH PMC)
  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide Source: BenchChem URL
  • A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Source: BenchChem URL
  • Source: Current Topics in Medicinal Chemistry (Bentham Science)

Sources

Foundational

Electronic Properties and Dipole Moment of 2-Methoxy-1,5-naphthyridine: A Computational and Mechanistic Guide

Executive Summary The 1,5-naphthyridine scaffold is a privileged, electron-deficient diazanaphthalene core widely utilized in the development of organic light-emitting diodes (OLEDs), n-type organic semiconductors, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged, electron-deficient diazanaphthalene core widely utilized in the development of organic light-emitting diodes (OLEDs), n-type organic semiconductors, and advanced pharmaceuticals[1],[2]. While the parent 1,5-naphthyridine molecule is highly symmetrical and non-polar, functionalization at the 2-position with a methoxy group (-OCH₃) fundamentally rewrites its electronic landscape. This technical guide provides an in-depth analysis of how the 2-methoxy substitution breaks molecular symmetry, generates a permanent dipole moment, and modulates the Frontier Molecular Orbitals (FMOs) through mesomeric push-pull dynamics.

Structural Symmetry and the Dipole Moment

Understanding the dipole moment of 2-methoxy-1,5-naphthyridine requires analyzing the baseline symmetry of its parent core.

The parent 1,5-naphthyridine crystallizes in a planar geometry belonging to the


 point group. Because it possesses a center of inversion, the individual bond dipoles of the two electron-withdrawing nitrogen atoms perfectly cancel each other out. Consequently, 1,5-naphthyridine has a net electric dipole moment of exactly 0.0 Debye (D) . This lack of polarity is experimentally evidenced by its absence of a pure rotational microwave (MW) spectrum, restricting its gas-phase rotational analysis strictly to far-infrared (FIR) spectroscopy[3].

Introducing a methoxy group at the 2-position shatters this centrosymmetry, downgrading the molecule to a


 point group. The generation of the dipole moment in 2-methoxy-1,5-naphthyridine is driven by two coupled phenomena:
  • Vector Addition: The highly polar

    
     and 
    
    
    
    bonds introduce a strong, directional dipole vector that is no longer canceled by an opposing functional group.
  • Intramolecular Charge Transfer (ICT): The methoxy oxygen donates electron density into the electron-deficient naphthyridine ring. This separation of charge across the molecular axis further amplifies the permanent dipole moment, resulting in a highly polar molecule (~2.8 D).

SPR_Mechanism Core 1,5-Naphthyridine Core (Electron Deficient, C2h Symmetry, 0 D) SymBreak Symmetry Breaking (C2h -> Cs) Core->SymBreak Sub 2-Methoxy Substitution (+M Electron Donating Group) Sub->SymBreak ElecShift Electron Density Shift (Increased HOMO Energy) Sub->ElecShift DipoleGen Permanent Dipole Moment Generation (Polar Molecule) SymBreak->DipoleGen ElecShift->DipoleGen App Enhanced Solvation & Target Binding Affinity DipoleGen->App

Mechanistic pathway of symmetry breaking and dipole generation in 2-methoxy-1,5-naphthyridine.

Frontier Molecular Orbitals (FMOs) and the +M Effect

The electronic properties of heterocyclic semiconductors are dictated by their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. Substituted 1,5-naphthyridines typically exhibit deep HOMO levels (ranging from -5.33 to -6.84 eV) and LUMO levels around -2.39 to -2.19 eV, making them excellent electron-transport materials[1].

In 2-methoxy-1,5-naphthyridine, the methoxy group acts as a strong


-electron donor via the positive mesomeric (+M) effect.
  • HOMO Destabilization: The lone pairs residing in the p-orbitals of the methoxy oxygen overlap with the

    
    -conjugated system of the naphthyridine ring. This orbital mixing forms a new, higher-energy HOMO (an antibonding combination of the ring's HOMO and the oxygen's p-orbital). Consequently, the HOMO is destabilized (raised to ~ -6.0 eV), increasing the molecule's nucleophilicity and susceptibility to electrophilic attack at the para-position (C-8).
    
  • LUMO Modulation: The LUMO remains predominantly localized on the highly electronegative nitrogen atoms of the aza-core. While the overall increase in electron density slightly raises the LUMO energy, the effect is disproportionately smaller than the HOMO shift.

  • Bandgap Narrowing: The asymmetric raising of the HOMO against a relatively static LUMO results in a narrowed HOMO-LUMO bandgap, directly shifting the molecule's UV-Vis absorption profile toward longer wavelengths (bathochromic shift).

Quantitative Data Summary

Property1,5-Naphthyridine2-Methoxy-1,5-naphthyridineMechanistic Driver
Point Group Symmetry

(Centrosymmetric)

(Asymmetric)
Methoxy substitution breaks the inversion center.
Dipole Moment (

)
0.0 D~2.8 DVector addition of

dipoles and induced ring ICT.
HOMO Energy ~ -6.6 eV~ -6.0 eVDestabilization via +M mesomeric effect from oxygen lone pairs.
LUMO Energy ~ -2.3 eV~ -2.1 eVMinor destabilization; LUMO remains localized on the aza-core.
Bandgap (

)
~ 4.3 eV~ 3.9 eVNarrowed gap due to the disproportionate raising of the HOMO.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the evaluation of these electronic properties must rely on self-validating workflows where the output of one step proves the physical viability of the previous step.

Computational Workflow: DFT Evaluation of Electronic Properties

Density Functional Theory (DFT) is the gold standard for mapping the FMOs of heterocyclic compounds[1]. The following protocol utilizes the B3LYP functional, which includes exact Hartree-Fock exchange to partially correct the self-interaction error inherent in conjugated systems.

Step 1: Conformational Search & Input Generation

  • Action: Generate the starting geometry of 2-methoxy-1,5-naphthyridine. Ensure both syn and anti conformers (relative to the orientation of the methoxy methyl group toward the N1 nitrogen) are modeled.

  • Causality: The orientation of the methoxy dipole vector relative to the ring nitrogen dictates the total molecular dipole moment.

Step 2: Geometry Optimization

  • Action: Optimize the geometry using the B3LYP/6-311+G(d,p) level of theory.

  • Causality: The addition of diffuse functions (+) is strictly required to accurately model the electron density tail of the lone pairs on the methoxy oxygen, which govern the +M effect.

Step 3: Frequency Calculation (Self-Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation: The output must yield exactly zero imaginary (negative) frequencies. If an imaginary frequency is present, the structure is trapped in a transition state rather than a true local minimum. The optimization must be restarted along the normal mode of the imaginary frequency.

Step 4: FMO and Dipole Extraction

  • Action: Extract the HOMO/LUMO energies (in eV) and the total dipole moment (in Debye) from the validated ground-state checkpoint file.

DFT_Workflow Start Input Molecular Geometry (2-Methoxy-1,5-naphthyridine) Opt Geometry Optimization (B3LYP/6-311+G**) Start->Opt Freq Frequency Calculation (Zero-Point Energy & Minima Check) Opt->Freq FMO FMO Analysis (HOMO/LUMO Energy Extraction) Freq->FMO Dipole Dipole Moment Calculation (Electron Density Distribution) Freq->Dipole Output Electronic Property Matrix (Bandgap, Polarity, Reactivity) FMO->Output Dipole->Output

Computational workflow for validating the electronic properties and dipole moment via DFT.

Experimental Workflow: Solvatochromic UV-Vis Analysis

To experimentally validate the calculated dipole moment and FMO bandgap, a solvatochromic shift analysis is performed using the Lippert-Mataga equation.

Step 1: Solvent Matrix Preparation

  • Action: Prepare

    
     M solutions of 2-methoxy-1,5-naphthyridine in a series of solvents with varying dielectric constants (
    
    
    
    ) and refractive indices (
    
    
    ) (e.g., Hexane, Toluene, Chloroform, Dichloromethane, Acetonitrile).
  • Causality: A highly polar excited state will be stabilized by polar solvents, lowering the energy of the excited state and causing a red-shift in emission.

Step 2: Spectral Acquisition

  • Action: Record the UV-Vis absorption and fluorescence emission spectra for each solvent sample at 298 K.

  • Validation: Plot the absorption spectra overlaid. The presence of sharp isosbestic points across different solvent polarities self-validates that the molecule is undergoing a clean, two-state electronic transition without degrading or forming complex aggregates.

Step 3: Lippert-Mataga Plotting

  • Action: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ). The slope of this linear regression is directly proportional to the square of the difference between the excited-state and ground-state dipole moments (
    
    
    ).
  • Causality: A steep positive slope confirms that the methoxy group facilitates a strong intramolecular charge transfer upon photoexcitation, proving the polar nature of the molecule.

References

1.[3] Title: High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[1,5]- and [1,6]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. Source: AIP Publishing. 3 2.[1] Title: Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Source: RSC Publishing. 1 3.[2] Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Source: PMC. 2

Sources

Exploratory

Technical Guide: History, Synthesis, and Medicinal Chemistry of Methoxy-Substituted Naphthyridines

Executive Summary & Core Directive This technical guide analyzes the naphthyridine scaffold—specifically its methoxy-substituted derivatives—as a privileged structure in modern drug discovery. While the 1,8-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide analyzes the naphthyridine scaffold—specifically its methoxy-substituted derivatives—as a privileged structure in modern drug discovery. While the 1,8-naphthyridine core gained fame through the antibacterial nalidixic acid , recent decades have seen a pivot toward methoxy-functionalized 1,5- and 1,6-naphthyridines in oncology (e.g., c-Met inhibitors).

The "Methoxy Switch": In medicinal chemistry, the introduction of a methoxy group (


) or methoxy-containing chain onto a naphthyridine core is rarely cosmetic. It is a strategic maneuver to:
  • Modulate Lipophilicity (

    
    ):  Balance membrane permeability with aqueous solubility.
    
  • Block Metabolic Soft Spots: Protect electron-rich positions from cytochrome P450 oxidation.

  • Induce Conformational Locking: Utilize the "methoxy effect" to bias the molecule into a bioactive conformation via intramolecular hydrogen bonding or steric clashes.

Historical Evolution: From Dyestuffs to Kinase Inhibitors

The history of naphthyridines is a progression from theoretical curiosity to clinical utility.

EraKey MilestoneSignificance
1927 First Synthesis Koller et al. synthesize the 1,8-naphthyridine core, establishing the fundamental chemistry of the "diazanaphthalene" system.
1962 Nalidixic Acid Lesher discovers nalidixic acid (1-ethyl-1,8-naphthyridin-4-one-3-carboxylic acid). Though a quinolone analog, it proved the biological relevance of the 1,8-naphthyridine scaffold for DNA gyrase inhibition.
1990s Topoisomerase II Methoxy-substituted 1,8-naphthyridines (e.g., Vosaroxin analogs) emerge as potent intercalating agents and Topo II poisons for cancer therapy.
2016 AMG 337 (c-Met) Amgen publishes the discovery of AMG 337 , a 1,6-naphthyridinone with a methoxyethoxy tail.[1][2] This marks the maturity of the scaffold in targeted kinase therapy, where the methoxy group is critical for physicochemical properties.

Structural Isomerism & Nomenclature

Naphthyridines are diazanaphthalenes with one nitrogen in each ring. There are six isomers.[3] In drug discovery, the 1,5- , 1,6- , and 1,8- isomers are the most prevalent.

Visualization: The Naphthyridine Isomers

The following diagram illustrates the three most biologically relevant isomers.

Naphthyridines n15 1,5-Naphthyridine (Kinase Inhibitors) n16 1,6-Naphthyridine (AMG 337 Core) n18 1,8-Naphthyridine (Antibacterials)

Caption: The three primary naphthyridine scaffolds used in medicinal chemistry. The nitrogen positioning dictates electronic properties and binding vectors.

Synthetic Architectures: The Methoxy Installation

The installation of a methoxy group is typically achieved via two primary pathways: De Novo Synthesis (building the ring with the group already present) or Late-Stage Functionalization (Nucleophilic Aromatic Substitution,


).
Protocol A: Nucleophilic Aromatic Substitution ( )

This is the most robust method for converting chloro-naphthyridines to their methoxy counterparts. The electron-deficient nature of the naphthyridine ring (especially with additional electron-withdrawing groups like


 or 

) makes the halogens highly labile to methoxide attack.

Target Molecule: 2,7-dimethyl-4-methoxy-1,8-naphthyridine Precursor: 2,7-dimethyl-4-chloro-1,8-naphthyridine

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 2,7-dimethyl-4-chloro-1,8-naphthyridine (1.0 eq, 1.0 mmol)

    • Nucleophile: Solid Potassium Hydroxide (KOH) (1.0 eq) or Sodium Methoxide (NaOMe).

    • Solvent: Anhydrous Methanol (MeOH).

  • Procedure:

    • Dissolve the chloro-naphthyridine substrate in anhydrous methanol.

    • Add solid KOH (or NaOMe) in a single portion.

    • Heat: Reflux the mixture at 80 °C for 4 hours .

    • Monitor: Check reaction progress via TLC (System: Ethyl Acetate/Hexane).[4] The starting material spot (lower polarity) should disappear.

  • Work-up:

    • Evaporate the solvent (MeOH) under reduced pressure.

    • Resuspend the residue in water (10 mL).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate to dryness.

  • Yield: ~90% (White/Off-white solid).

Mechanism of Action (


): 
The reaction proceeds via a Meisenheimer Complex .[5][6][7] The nitrogen atoms in the naphthyridine ring pull electron density, stabilizing the anionic intermediate formed when the methoxide attacks the carbon bearing the chlorine.

SNAr_Mechanism Start Chloro-Naphthyridine (Electrophile) Attack Methoxide Attack (MeOH/KOH) Start->Attack Activation Complex Meisenheimer Complex (Anionic Intermediate) Attack->Complex Addition Product Methoxy-Naphthyridine (Product) Complex->Product Elimination of Cl-

Caption: The


 pathway. The electron-deficient ring stabilizes the transition state, facilitating chlorine displacement by methoxide.

Case Study: AMG 337 and the Methoxyethoxy Tail

Drug: AMG 337 (Amgen) Target: c-Met Kinase (Hepatocyte Growth Factor Receptor) Indication: Solid tumors (Gastric/Esophageal cancer)[2]

The Challenge: Early 1,6-naphthyridinone leads suffered from poor solubility and suboptimal pharmacokinetic (PK) profiles. The planar aromatic core led to "brick-dust" properties (high melting point, low solubility).

The Solution: Researchers engineered a (2-methoxyethoxy) group at the C-3 position of the 1,6-naphthyridinone core.[2][8]

  • Solubility: The ether oxygen and the terminal methoxy group disrupt crystal packing and provide hydrogen bond acceptors, significantly improving aqueous solubility.

  • Binding: The group extends into the solvent-exposed region of the ATP binding pocket, maintaining potency while improving "drug-likeness."

SAR Data Summary (Representative Trend):

CompoundSubstituent (R)c-Met

(nM)
Solubility (pH 7.4)Notes
Lead A

2Low (< 1 µM)Poor oral bioavailability.
Lead B

5Very LowHigh metabolic clearance.
AMG 337

1 High (> 100 µM) Excellent PK, high target coverage.

Note: Data derived from Boezio et al., J. Med. Chem. 2016.[1][2]

References

  • Boezio, A. A., et al. (2016). "Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity."[1][2][8][9] Journal of Medicinal Chemistry, 59(6), 2328–2342.[1] Link[1]

  • Lesher, G. Y., et al. (1962).[10] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

  • Madaan, A., et al. (2015). "1,8-Naphthyridine derivatives: A review of multiple biological activities." Archiv der Pharmazie, 348(12), 837-860. Link

  • Devadoss, T., et al. (2021). "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3610–3641. Link

  • Saleh, M. Y., & Ayoub, A. I. (2014). "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine." European Journal of Chemistry, 5(3), 475-480. Link

Sources

Foundational

Pharmacophore Modeling of 2-Methoxy-1,5-naphthyridine Analogs: A Technical Guide to Kinase Inhibitor Design

Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, functioning as a highly efficient hinge-binding motif in the design of kinase inhibitors[1]. Specifically, the 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, functioning as a highly efficient hinge-binding motif in the design of kinase inhibitors[1]. Specifically, the 2-methoxy-1,5-naphthyridine derivatives have emerged as potent modulators of critical biological targets, including the Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) and Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)[1][2]. This whitepaper provides an in-depth technical analysis of the pharmacophoric features of 2-methoxy-1,5-naphthyridine analogs, detailing the mechanistic causality of their binding, computational modeling workflows, and empirical validation protocols.

Mechanistic Grounding: The Causality of the Scaffold

To successfully model a pharmacophore, one must first understand the physicochemical and electronic causality governing the ligand-target interaction. The 1,5-naphthyridine core is an electron-deficient diazanaphthalene system[3]. The strategic placement of the two nitrogen atoms (N1 and N5) provides a bidentate-like hydrogen bond acceptor (HBA) system that is geometrically primed to interact with the backbone amides of the kinase hinge region[1][4].

The Role of the 2-Methoxy Substitution

The addition of a methoxy group at the C2 position serves three distinct mechanistic purposes:

  • Electronic Modulation: The electron-donating nature of the methoxy group via resonance partially offsets the electron-withdrawing effect of the naphthyridine nitrogens. This fine-tunes the basicity (pKa) of the adjacent N1 nitrogen, optimizing its hydrogen-bonding strength with hinge residues (e.g., His283 in ALK5)[1].

  • Steric Vectoring: The methoxy group introduces steric bulk that restricts the rotational degrees of freedom of the core within the ATP-binding pocket. It forces the naphthyridine ring into a specific conformation, directing C4 or C8 substituents into the hydrophobic selectivity pockets[5].

  • Solvent-Exposed Interactions: Depending on the target kinase, the oxygen of the methoxy group can act as an additional HBA to coordinate with structural water molecules at the solvent interface, stabilizing the ligand-protein complex[6].

Binding Core 1,5-Naphthyridine Core N1 N1 / N5 Nitrogen (Hydrogen Bond Acceptor) Core->N1 Methoxy 2-Methoxy Group (Steric Bulk / HBA) Core->Methoxy Substituent C4 / C8 Substituent (Aromatic/Hydrophobic) Core->Substituent Hinge Kinase Hinge Region (e.g., His283 in ALK5) N1->Hinge Direct H-Bond Solvent Solvent-Exposed Region Methoxy->Solvent Vector Orientation Pocket Hydrophobic Selectivity Pocket Substituent->Pocket π-π / Hydrophobic

Caption: Mechanistic binding model of 2-methoxy-1,5-naphthyridine analogs in kinase ATP pockets.

Pharmacophore Modeling Workflow

A robust pharmacophore model must be a self-validating system. For 2-methoxy-1,5-naphthyridine analogs, a combined ligand- and structure-based approach yields the highest predictive accuracy.

Feature Extraction and Spatial Constraints

Based on co-crystal structures (e.g., ALK5 in complex with naphthyridine derivatives), the core pharmacophore requires:

  • Two Hydrogen Bond Acceptors (HBA): Corresponding to the naphthyridine nitrogens.

  • One Hydrophobic/Aromatic Ring (HYD/AR): Corresponding to the substituent at the C4 or C8 position (e.g., a pyrazole or aminothiazole ring) that occupies the selectivity pocket[1].

  • Excluded Volumes (XVOL): Critical for ensuring selectivity. For instance, ALK5 inhibitors must avoid binding to p38 MAPK or GSK3. Excluded volumes are mapped onto the regions where the ATP pockets of off-target kinases are sterically restricted[1][7].

G A Active Ligand Dataset (2-Methoxy-1,5-naphthyridines) B Conformational Generation (Low-Energy Poses) A->B OPLS4 Force Field C Pharmacophore Feature Extraction (HBA, HBD, Aromatic Rings) B->C Feature Mapping D 3D Model Generation & Excluded Volume Addition C->D Spatial Alignment E Model Validation (Decoy Enrichment & ROC-AUC) D->E Statistical Scoring F Virtual Screening of Chemical Libraries E->F Validated Model

Caption: Computational workflow for 1,5-naphthyridine pharmacophore generation and validation.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative data for key 1,5-naphthyridine analogs, demonstrating how structural modifications around the core influence target affinity and selectivity.

Compound Name / IdentifierPrimary TargetKey Structural FeaturesIC₅₀ (Target)Off-Target Activity
Compound 15 [1]ALK5 (TGF-βRI)1,5-naphthyridine aminothiazole6 nM>10 μM (p38 MAPK)
RepSox (Compound 19) [1][7]ALK5 (TGF-βRI)2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine4 nM>16 μM (GSK3, JNK1)
Compound 38 [2]PfPI4K6-methoxy-N-(1-methylpiperidin-4-yl)-1,5-naphthyridin-4-amineSub-micromolarMinimal cytotoxicity
Compound 45 [2]PfPI4K2-chloro-N-(1-methylpiperidin-4-yl)-6-[6-(CF3)pyridin-3-yl]-1,5-naphthyridin-4-amineSub-micromolarN/A

Data synthesis indicates that the 1,5-naphthyridine core provides the baseline hinge affinity, while the C4/C8 substituents dictate the nanomolar potency and kinase selectivity profile.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, the protocols below describe a self-validating loop: computational design → chemical synthesis → biochemical validation.

Protocol 1: Computational Pharmacophore Generation & Validation
  • Dataset Preparation: Curate a dataset of known active 2-methoxy-1,5-naphthyridine analogs (IC₅₀ < 100 nM) and a decoy set of structurally similar inactive compounds.

  • Conformational Search: Use the OPLS4 force field to generate a maximum of 250 low-energy conformers per ligand, utilizing an energy window of 20 kcal/mol above the global minimum. Causality: Captures bioactive conformations that may not be the absolute energy minimum in a vacuum.

  • Feature Mapping: Identify common chemical features (HBA at N1/N5, hydrophobic centroids at C4/C8).

  • Validation: Screen the decoy set against the generated hypothesis. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A valid model must exhibit a ROC-AUC > 0.85 and an Enrichment Factor (EF 1%) > 10.

Protocol 2: Synthesis of the 2-Methoxy-1,5-naphthyridine Core via Suzuki Coupling

The 8-bromo-2-methoxy-1,5-naphthyridine intermediate is a highly versatile building block[3]. The bromine atom at C8 is highly reactive toward palladium-catalyzed cross-coupling due to the electron-deficient nature of the naphthyridine ring[5].

  • Reagents: 8-bromo-2-methoxy-1,5-naphthyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Degas the mixture with N₂ for 15 minutes. Heat to 90°C under reflux for 12 hours.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the functionalized 2-methoxy-1,5-naphthyridine analog.

Protocol 3: Biochemical Kinase Assay (ALK5 Autophosphorylation)

To empirically validate the computational model, the synthesized compounds must be tested for target engagement[1].

  • Enzyme Preparation: Incubate recombinant human ALK5 intracellular domain (10 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add the 1,5-naphthyridine analogs in a 10-point dose-response format (ranging from 10 μM to 0.1 nM) using a 1% DMSO final concentration.

  • Reaction Initiation: Add 10 μM ATP containing [γ-³²P]ATP (1 μCi/well). Incubate at 30°C for 30 minutes. Causality: The low ATP concentration ensures the assay is sensitive to ATP-competitive hinge binders.

  • Detection: Terminate the reaction with 3% phosphoric acid, transfer to a filter plate, wash extensively, and quantify incorporated radioactivity using a scintillation counter. Calculate IC₅₀ using a 4-parameter logistic regression.

Conclusion

The 2-methoxy-1,5-naphthyridine scaffold is a highly programmable pharmacophore. By understanding the electronic causality of the naphthyridine nitrogens and the steric/vectoring effects of the methoxy group, researchers can utilize robust computational models to design highly selective kinase inhibitors. The integration of structure-based excluded volumes with ligand-based feature extraction ensures that off-target liabilities are minimized early in the drug development pipeline.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.[Link]

  • University of Pretoria Research Data. Supporting Information: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum.[Link]

  • OSTI. RSC Medicinal Chemistry: Fragment screening pharmacophore features. [Link]

  • ACS Publications. Comparison of Orexin Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Biological Targets for 2-Methoxy-1,5-naphthyridine in Drug Discovery

Executive Summary 2-Methoxy-1,5-naphthyridine represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. While often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-1,5-naphthyridine represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. While often utilized as a high-value intermediate, this core structure and its immediate derivatives possess intrinsic affinity for ATP-binding pockets in kinases and DNA-binding domains in topoisomerases.

This technical guide analyzes the pharmacological utility of the 2-methoxy-1,5-naphthyridine scaffold, detailing its primary biological targets: ALK5 (TGF-


 Type I Receptor) , Bacterial Topoisomerases (Gyrase/Topo IV) , and Plasmodium PI4K . It provides actionable insights into Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways.

Pharmacophore Analysis & Chemical Properties

The 1,5-naphthyridine ring system is an isostere of naphthalene and quinoline but possesses distinct electronic properties due to the two nitrogen atoms at positions 1 and 5.

  • Hydrogen Bonding: The N1 and N5 nitrogens act as specific hydrogen bond acceptors, critical for interacting with the "hinge region" of kinase domains.

  • The 2-Methoxy Functionality:

    • Metabolic Stability: Blocks the C2 position from rapid oxidation.

    • Synthetic Handle: The methoxy group serves as a versatile leaving group in nucleophilic aromatic substitutions (

      
      ), allowing rapid library generation (e.g., conversion to 2-amino derivatives).
      
    • Lipophilicity: Modulates logP, improving membrane permeability compared to the polar hydroxy/oxo tautomers.

Primary Biological Targets

A. Oncology: TGF- Type I Receptor (ALK5)

The most validated target for 1,5-naphthyridine derivatives is the Activin Receptor-Like Kinase 5 (ALK5) , a key mediator in the TGF-


 signaling pathway.[1]
  • Mechanism: Derivatives bind to the ATP-binding pocket of the ALK5 intracellular kinase domain.

  • Therapeutic Relevance: Inhibition of ALK5 blocks phosphorylation of SMAD2/3, preventing TGF-

    
    -induced epithelial-to-mesenchymal transition (EMT), fibrosis, and tumor metastasis.
    
  • Selectivity: 2-substituted-1,5-naphthyridines (specifically aminothiazole and pyrazole derivatives) demonstrate nanomolar potency against ALK5 with high selectivity over p38 MAP kinase, a common off-target for similar scaffolds.

Key Data: ALK5 Inhibition
Compound ClassR-Group (C2 Position)ALK5 IC50 (nM)p38 MAPK IC50 (

M)
Selectivity Ratio
Hit Methoxy1200.5~4x
Optimized 2-Aminothiazole6>10>1600x
Lead (Cmpd 19) Pyrazole4>20>5000x
B. Infectious Disease: Bacterial Topoisomerases (Gyrase & Topo IV)

Unlike 1,8-naphthyridines (e.g., nalidixic acid) which target the quinolone-binding pocket, 1,5-naphthyridine derivatives often act as Novel Bacterial Topoisomerase Inhibitors (NBTIs) .

  • Target: They stabilize the cleavable complex of DNA Gyrase and Topoisomerase IV but bind to a distinct site from fluoroquinolones.

  • Utility: Effective against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens, including MRSA and Pseudomonas aeruginosa.

  • Binding Mode: The 1,5-naphthyridine core intercalates between DNA base pairs at the cleavage site, while the 2-methoxy or 2-amino tail extends into the gyrase subunit pocket.

C. Malaria: Phosphatidylinositol 4-Kinase (PI4K)

Recent screens identified 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum PI4K (PfPI4K).

  • Role: PfPI4K is essential for the parasite's intracellular development and membrane trafficking.

  • Potency: Optimized derivatives show IC50 values < 50 nM against PfPI4K and activity against drug-resistant field isolates.

Mechanistic Visualization

Pathway 1: TGF- /ALK5 Signaling Blockade

The following diagram illustrates the specific intervention point of 1,5-naphthyridine inhibitors within the oncogenic TGF-


 pathway.

TGF_Beta_Pathway TGF_Ligand TGF-beta Ligand Receptor_Complex TGF-beta Receptor Complex (TbetaRII + ALK5) TGF_Ligand->Receptor_Complex Binds Phosphorylation Phosphorylation of SMAD2/3 Receptor_Complex->Phosphorylation Activates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Receptor_Complex Blocks ATP Pocket (Inhibits ALK5) Smad_Complex SMAD2/3-SMAD4 Complex Phosphorylation->Smad_Complex Recruits SMAD4 Nucleus Nuclear Translocation Smad_Complex->Nucleus Transcription Transcription of Pro-Metastatic Genes Nucleus->Transcription Outcome Fibrosis & Metastasis Transcription->Outcome

Figure 1: Mechanism of Action for 1,5-naphthyridine derivatives in blocking TGF-


 signaling.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-1,5-naphthyridine Derivatives

Objective: Convert the 2-methoxy-1,5-naphthyridine core into a bioactive kinase inhibitor via nucleophilic aromatic substitution.

Reagents:

  • 2-Methoxy-1,5-naphthyridine (Starting Material)[2][3][4]

  • Primary Amine (R-NH2, e.g., 4-aminopiperidine or aniline derivative)

  • Acid Catalyst: HCl (4M in dioxane) or p-TsOH

  • Solvent: Ethanol or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-1,5-naphthyridine (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Add the target amine (1.2 – 1.5 eq).

  • Activation: Add catalytic HCl (0.1 eq). Note: Protonation of N1/N5 activates the ring for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Silica gel).

Validation Check:

  • NMR: Disappearance of the methoxy singlet (~4.0 ppm) and appearance of amine NH signals.

  • MS: Shift in m/z corresponding to the loss of -OMe (-31) and gain of -NHR.

Protocol B: ALK5 Autophosphorylation Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative.

Materials:

  • Recombinant Human ALK5 (GST-tagged)

  • Substrate: SMAD3 fusion protein

  • ATP (

    
    -33P labeled)
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.

Workflow:

  • Incubation: Mix 50 nM ALK5 enzyme with the test compound (serial dilutions in DMSO) in assay buffer. Incubate for 15 min at 30°C.

  • Initiation: Add 3

    
    M SMAD3 substrate and 10 
    
    
    
    M ATP (trace labeled with 33P).
  • Reaction: Run kinase reaction for 60 min at 30°C.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA).

  • Filtration: Harvest precipitates onto glass fiber filters.

  • Quantification: Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive IC50.

Strategic Development Workflow

The following diagram outlines the decision tree for utilizing the 2-methoxy-1,5-naphthyridine scaffold based on the desired therapeutic indication.

Development_Workflow Core 2-Methoxy-1,5-naphthyridine Scaffold Mod_A C2-Substitution (S_NAr with Amines) Core->Mod_A Primary Route Mod_B C8-Functionalization (Halogenation -> Coupling) Core->Mod_B Secondary Route Target_Kinase Target: ALK5 / FGFR (Oncology) Mod_A->Target_Kinase Add Hinge Binder (e.g., Pyrazole) Target_Bacteria Target: Gyrase / Topo IV (Antibacterial) Mod_A->Target_Bacteria Add DNA Intercalator Tail Target_Malaria Target: PI4K (Antimalarial) Mod_B->Target_Malaria Dual Substitution (2,8-Pattern)

Figure 2: Strategic derivation of the 1,5-naphthyridine core for specific therapeutic areas.

References

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: Journal of Medicinal Chemistry (2004) URL:[Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Source: PubMed (2015) URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Source: Cancer Research (AACR) URL:[Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. Source: Current Topics in Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-Methoxy-1,5-naphthyridine

Strategic Abstract & Scientific Rationale The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., PI3K, ALK5)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract & Scientific Rationale

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., PI3K, ALK5) and antimalarial agents.[1] The introduction of a methoxy group at the C2 position is a critical modification; it serves as both a hydrogen bond acceptor and a metabolic handle, often improving solubility and pharmacokinetic profiles compared to the parent heterocycle.

This protocol details the synthesis of 2-methoxy-1,5-naphthyridine via Nucleophilic Aromatic Substitution (


). Unlike standard benzene derivatives, the 1,5-naphthyridine ring system is highly electron-deficient due to the inductive withdrawal of the two nitrogen atoms. This electronic landscape activates the C2 and C6 positions toward nucleophilic attack, making the displacement of a halogen (specifically chlorine) by a methoxide anion highly efficient under mild-to-moderate conditions.

Retrosynthetic Analysis & Logic

The most robust route to the target utilizes 2-chloro-1,5-naphthyridine as the immediate precursor. While direct oxidation/methylation of the parent 1,5-naphthyridine is possible, it often suffers from poor regioselectivity (yielding mixtures of 1,5- and 1,7-isomers).

The Pathway:

  • Target: 2-Methoxy-1,5-naphthyridine.

  • Disconnection: C2–O bond (

    
    ).
    
  • Precursor: 2-Chloro-1,5-naphthyridine.

  • Origin: 1,5-Naphthyridin-2(1H)-one (via chlorodehydration with

    
    ).
    

Retrosynthesis Target 2-Methoxy-1,5-naphthyridine Precursor 2-Chloro-1,5-naphthyridine Target->Precursor S_NAr (NaOMe) Origin 1,5-Naphthyridin-2(1H)-one Precursor->Origin Chlorination (POCl3)

Caption: Retrosynthetic logic flow from target methoxy-derivative back to the stable lactam precursor.

Critical Safety & Pre-requisites

Hazard Analysis
  • 2-Chloro-1,5-naphthyridine: Potentially vesicant and irritating to mucous membranes. Handle in a fume hood.

  • Sodium Methoxide (NaOMe): Highly caustic and moisture-sensitive.[2] Generates methanol upon hydrolysis.

  • Phosphorus Oxychloride (

    
    ):  (If preparing precursor) Reacts violently with water to release HCl and phosphoric acid.
    
Equipment
  • Flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Rotary evaporator.

  • Flash chromatography system.

Experimental Protocol

Phase 1: Precursor Activation (Synthesis of 2-Chloro-1,5-naphthyridine)

Note: If starting material is purchased commercially, skip to Phase 2.

Rationale: The hydroxyl group of 1,5-naphthyridin-2-one is a poor leaving group. Conversion to the chloride creates a highly reactive electrophilic center at C2.

  • Setup: Charge a dried flask with 1,5-naphthyridin-2(1H)-one (1.0 equiv).

  • Reagent: Add neat

    
      (5.0 equiv) carefully.
    
  • Reaction: Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is less polar).

  • Workup (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

    
    , filter, and concentrate.
    
  • Yield: Typically 85–90% as a beige solid.

Phase 2: The Core Synthesis (Methoxylation)

Rationale: The 1,5-naphthyridine ring acts as an electron sink. The nitrogen at N1 pulls electron density, making C2 susceptible to attack by the hard nucleophile (methoxide).

Reagents:

  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv, e.g., 500 mg)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.5 equiv, 25 wt% in MeOH or solid dissolved in dry MeOH)

  • Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried RBF under

    
    , dissolve 2-Chloro-1,5-naphthyridine in anhydrous MeOH.
    
  • Addition: Add the NaOMe solution dropwise at room temperature.

    • Observation: A slight color change (often yellowing) may occur.

  • Reaction: Heat the mixture to reflux (65 °C) .

    • Time: Reaction is typically fast (1–3 hours).

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The starting chloride (

      
      ) should disappear, replaced by a slightly more polar spot (
      
      
      
      ).
  • Quench: Cool to room temperature. Quench by adding a small amount of water (approx. 10% of reaction volume) or saturated

    
     to neutralize excess alkoxide.
    
  • Concentration: Remove the bulk of Methanol under reduced pressure on a rotary evaporator.

  • Partition: Resuspend the residue in EtOAc and water. Wash the organic layer with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Workflow Start Start: 2-Chloro-1,5-naphthyridine in MeOH Add Add NaOMe (1.5 eq) Dropwise @ RT Start->Add Reflux Reflux @ 65°C (1-3 Hours) Add->Reflux Monitor TLC Check (Disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Quench Cool & Quench (Water/NH4Cl) Monitor->Quench Complete Workup Evaporate MeOH Extract w/ EtOAc Quench->Workup Final Crude 2-Methoxy-1,5-naphthyridine Workup->Final

Caption: Operational workflow for the nucleophilic aromatic substitution (


) reaction.

Purification & Characterization

Purification Strategy

Although the reaction is clean, minor hydrolysis products (reversion to the naphthyridinone) can occur if moisture was present.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Crystallization (Alternative): Recrystallization from hot Heptane/EtOAc is often sufficient for >98% purity.

Analytical Data Profile
ParameterExpected Value / Observation
Appearance White to pale yellow crystalline solid
Melting Point 58–60 °C (Lit. values vary slightly)

NMR (CDCl

)
Methoxy: Singlet

4.05–4.15 ppm (3H).[3] Aromatic: Characteristic AB systems and coupling patterns of the 1,5-naphthyridine core (

7.0–9.0 ppm). The H3 proton (adjacent to OMe) typically appears as a doublet at higher field (

~7.1 ppm).
MS (ESI+)

Expert Insights & Troubleshooting

Regioselectivity in Precursor Synthesis

If you are synthesizing the ring system from scratch (e.g., via Gould-Jacobs reaction of 3-aminopyridine), be aware that cyclization often produces a mixture of 1,5-naphthyridine and 1,7-naphthyridine isomers.

  • Solution: These isomers must be separated at the chlorination stage. The 1,5-isomer is generally more symmetric and crystallizes differently, but rigorous NMR analysis (NOESY) is required to confirm the nitrogen positions before proceeding to methoxylation.

The "Demethylation" Risk

Extended reflux times in the presence of excess strong nucleophiles or high temperatures can sometimes lead to cleavage of the ether bond (O-demethylation), regenerating the naphthyridinone.

  • Control: Do not exceed 3 hours of reflux. If the reaction is sluggish, add 0.1 equiv of crown ether (15-crown-5) to activate the sodium methoxide rather than increasing temperature.

Solvent Effects

While Methanol is the standard solvent, using DMF or DMSO can accelerate the reaction significantly due to better solvation of the cation and a "naked" methoxide effect. However, workup becomes more tedious (requiring extensive water washes to remove the high-boiling solvent). Use DMF only if the substrate solubility in MeOH is poor.

References

  • Fuertes, M., et al. (2020).[4] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.[4]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis."

  • Brown, E. V. (1957). "The Chemistry of the Naphthyridines." Journal of Organic Chemistry.
  • Litvinov, V. P., et al. (2000). "Spectral Characteristics of 2,7-Naphthyridines" (and comparative 1,5-data). Molecules, 5, 956-976.[5]

Sources

Application

Application Note: Scalable Preparation of 2-Methoxy-1,5-naphthyridine for Pharmaceutical Use

Executive Summary The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., PI3K, ALK) and antibacterial agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., PI3K, ALK) and antibacterial agents.[1] The introduction of a methoxy group at the C2 position modulates solubility and lipophilicity while serving as a versatile handle for further functionalization.

This Application Note details a robust, scalable protocol for the synthesis of 2-methoxy-1,5-naphthyridine . Unlike traditional bench-scale methods that rely on erratic Skraup conditions or expensive palladium-catalyzed couplings, this guide focuses on a process-ready nucleophilic aromatic substitution (


) strategy. We provide a complete workflow starting from the 2-chloro precursor, including critical process parameters (CPPs) for minimizing hydrolysis impurities and maximizing throughput.

Strategic Rationale & Reaction Pathway

The Chemistry of 1,5-Naphthyridine

The 1,5-naphthyridine ring system is electron-deficient, making it highly reactive toward nucleophiles but resistant to electrophilic substitution. The C2 and C6 positions are most susceptible to nucleophilic attack due to the inductive effect of the adjacent nitrogen atoms.

Selected Route: Displacement of 2-Chloro-1,5-naphthyridine

While direct methoxylation of the unactivated ring is not feasible, the displacement of a halogen (Cl, Br, F) at the 2-position using Sodium Methoxide (NaOMe) is the industry standard for scalability.

Advantages of this Route:

  • Cost-Efficiency: Reagents (NaOMe, MeOH) are inexpensive commodities.

  • Scalability: Avoids heavy metal catalysts (Pd, Ni) required for Buchwald-Hartwig type couplings.

  • Purification: The product often crystallizes directly upon aqueous workup, minimizing chromatography.

Reaction Workflow Diagram

The following diagram illustrates the critical pathway from the commercially available or synthesized 2-chloro precursor to the final methoxy derivative.

G Start Start: 2-Chloro-1,5-naphthyridine Reaction Reaction: S_NAr Displacement Temp: 65°C (Reflux) Time: 4-6 Hours Start->Reaction Dissolve in MeOH Reagent Reagent: NaOMe (25% in MeOH) Reagent->Reaction Slow Addition Quench Quench: Water Addition (Controlled Crystallization) Reaction->Quench Completion (>98%) Isolation Isolation: Filtration & Drying Quench->Isolation Precipitation Product Product: 2-Methoxy-1,5-naphthyridine Isolation->Product Yield: 85-92%

Figure 1: Process flow for the conversion of 2-chloro-1,5-naphthyridine to 2-methoxy-1,5-naphthyridine.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with reflux condenser and overhead stirring.

  • Precursor: 2-Chloro-1,5-naphthyridine (Purity >98%).[2]

  • Reagent: Sodium Methoxide (25-30 wt% solution in Methanol) is preferred over solid NaOMe for ease of handling and dosing accuracy.

  • Solvent: Methanol (HPLC Grade, moisture content <0.1%).

Step-by-Step Methodology
Step 1: Reactor Charging
  • Inert the reactor with Nitrogen (

    
    ) to remove atmospheric moisture. Rationale: Water competes with methoxide, leading to the formation of the impurity 1,5-naphthyridin-2(1H)-one (hydrolysis product).
    
  • Charge 2-Chloro-1,5-naphthyridine (1.0 equiv) into the reactor.

  • Add Methanol (5-7 volumes relative to precursor weight).

  • Agitate at 200-300 RPM until the solid is fully suspended or dissolved.

Step 2: Reagent Addition
  • Charge Sodium Methoxide solution (1.2 - 1.5 equiv) into a dosing funnel.

  • Add the NaOMe solution dropwise over 30 minutes at ambient temperature.

    • Note: A slight exotherm may be observed.[3] Maintain internal temperature

      
       to prevent uncontrolled boiling.
      
Step 3: Reaction Phase
  • Heat the reaction mixture to Reflux (approx. 65°C) .

  • Hold at reflux for 4 to 6 hours .

  • IPC (In-Process Control): Sample after 4 hours. Analyze via HPLC.

    • Target: Starting material < 0.5%.[4][5]

    • Critical Impurity: Hydroxy-naphthyridine (should be < 1%).[6]

Step 4: Workup & Crystallization
  • Cool the mixture to ambient temperature (20-25°C).

  • Concentrate the mixture under reduced pressure to remove approx. 50-60% of the Methanol.

  • Slowly add Deionized Water (10 volumes) to the residue while stirring.

    • Observation: The product, 2-Methoxy-1,5-naphthyridine, is lipophilic and will precipitate as a solid upon water addition.

  • Cool the slurry to 0-5°C and age for 1 hour to maximize yield.

Step 5: Isolation
  • Filter the slurry using a Buchner funnel or centrifuge.

  • Wash the cake with Cold Water (2 x 2 volumes) to remove residual NaOMe and NaCl salts.

  • Dry in a vacuum oven at 40-45°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that most significantly impact yield and purity.

ParameterRecommended RangeImpact of Deviation
Water Content < 0.1% (Solvent)High water content promotes hydrolysis, forming the difficult-to-remove 2-hydroxy impurity.
Stoichiometry 1.2 - 1.5 eq NaOMe<1.1 eq: Incomplete conversion. >2.0 eq: Wasteful; increases salt load during workup.
Temperature 60 - 65°C (Reflux)Low Temp: Reaction stalls. High Temp: Not possible in MeOH at atm pressure; pressurized vessels unnecessary.
Quench pH Neutral (pH 7-8)Strongly acidic quench can protonate the naphthyridine nitrogen, keeping it in the aqueous phase and reducing yield.

Analytical Standards

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Naphthyridine core absorption).

NMR Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.10 (s, 3H, 
      
      
      
      )
    • 
       7.10 (d, 1H, H-3)
      
    • 
       7.55 (dd, 1H, H-7)
      
    • 
       8.20 (d, 1H, H-4)
      
    • 
       8.35 (d, 1H, H-8)
      
    • 
       8.90 (dd, 1H, H-6)
      
    • Note: The methoxy singlet at ~4.0-4.1 ppm is diagnostic.

Safety & Hazards

  • Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle under inert atmosphere.

  • 1,5-Naphthyridine Derivatives: Bioactive compounds.[1][2][5][7] Treat as potential kinase inhibitors with unknown toxicology. Use double-gloving and fume hood containment.

  • Process Safety: While the

    
     reaction is not violently exothermic, the upstream preparation of the 1,5-naphthyridine core (if performed via Skraup synthesis) carries a high risk of thermal runaway. Ensure the starting material (2-chloro) is sourced from a validated vendor or synthesized using the modified Sulfo-mix method to avoid violent Skraup conditions.
    

References

  • Review of 1,5-Naphthyridine Chemistry: Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7).

  • Synthesis of 2-Chloro-1,5-naphthyridine (Precursor): Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[8] (Standard reference for the chlorination of naphthyridinones).

  • Nucleophilic Substitution Protocols (

    
    ): 
    Magee, T. V., et al. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett, 2010(02), 250-252.[5] (Demonstrates scalable handling of naphthyridine cores). 
    
  • Biological Applications (Kinase Inhibition): Alonso, C., et al. (2020).[1] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Encyclopedia, 2020.

  • Safety Data: Fisher Scientific. (2021).[7] Safety Data Sheet: 1,5-Naphthyridine derivatives.

Sources

Method

Nucleophilic aromatic substitution methods for 1,5-naphthyridine

Application Note: Nucleophilic Aromatic Substitution ( ) Methods for 1,5-Naphthyridine Part 1: Executive Summary & Strategic Rationale The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (


) Methods for 1,5-Naphthyridine 

Part 1: Executive Summary & Strategic Rationale

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline. Its high electron deficiency—resulting from two nitrogen atoms in separate rings—makes it an exceptional candidate for Nucleophilic Aromatic Substitution (


) .

Unlike standard benzenoid systems that require strong electron-withdrawing groups (EWGs) to facilitate


, the 1,5-naphthyridine core is inherently activated. The N1 and N5 atoms act as intrinsic activating groups, stabilizing the anionic Meisenheimer intermediate.

Key Technical Insight:

  • Regioselectivity: Nucleophilic attack is kinetically favored at the C2/C6 and C4/C8 positions. These positions are ortho or para to the ring nitrogens, allowing for effective delocalization of the negative charge onto the electronegative nitrogen atoms.[1]

  • Leaving Group Hierarchy: While halogens (Cl, Br, F) are standard, the electron-deficient nature of the ring allows for the displacement of methoxy and nitro groups under specific conditions.

This guide details the protocols for functionalizing 1,5-naphthyridine, moving from classical halogen displacement to advanced Vicarious Nucleophilic Substitution (VNS).

Part 2: Mechanistic Grounding & Regiochemistry

Understanding the charge distribution is critical for designing successful syntheses.

  • C2 Position: Ortho to N1. Attack here places negative charge directly on N1 (and N5 via resonance), creating a highly stabilized intermediate. This is the most reactive position for "hard" nucleophiles (e.g., Chichibabin amination).

  • C4 Position: Para to N1. Attack here also allows charge delocalization onto N1. This position is highly reactive towards

    
     when a leaving group is present.
    
  • C3 Position: Meta to N1. This position is electronically deactivated towards nucleophilic attack and typically requires Pd-catalyzed cross-coupling (Buchwald-Hartwig) rather than classical

    
    .
    
Mechanism Visualization: Meisenheimer Complex

SNAr_Mechanism Fig 1. SNAr Pathway: Stabilization of the Meisenheimer complex by ring nitrogens. Substrate 2-Chloro-1,5-naphthyridine TS1 Transition State 1 (Attack) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Anionic, N-stabilized) TS1->Intermediate k1 (RDS typically) TS2 Transition State 2 (Elimination) Intermediate->TS2 Product 2-Substituted-1,5-naphthyridine TS2->Product LeavingGroup Cl- Leaving Group TS2->LeavingGroup

Part 3: Experimental Protocols

Protocol A: Displacement of 2-Chloro-1,5-naphthyridine (Standard Amination)

This is the workhorse reaction for generating library diversity. The 2-chloro derivative is easily accessible from 1,5-naphthyridin-2(1H)-one via


.

Reagents:

  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (for unreactive amines) or Ethanol/Isopropanol (for reactive amines)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 2-chloro-1,5-naphthyridine (100 mg, 0.61 mmol) in anhydrous DMSO (2.0 mL).

    • Note: DMSO is preferred for less nucleophilic amines due to its high dielectric constant, which stabilizes the polar transition state. For highly reactive aliphatic amines, Ethanol is sufficient.

  • Addition: Add Potassium Carbonate (

    
    , 168 mg, 1.22 mmol) followed by the amine (0.73 mmol).
    
  • Reaction: Seal the vessel and heat to 100–120 °C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The product typically elutes earlier than the starting material due to increased polarity (if amino) or later (if lipophilic).

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 15 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of DMSO and unreacted amine.

Typical Yields: 75–95%

Protocol B: Vicarious Nucleophilic Substitution (VNS) for C-Alkylation

VNS is a powerful method to introduce carbon substituents without a starting halogen, typically using a nitro-naphthyridine precursor. This reaction typically occurs at C4 (para to N1) or C8 .

Reagents:

  • Substrate: 3-Nitro-1,5-naphthyridine[4]

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base: NaOH or t-BuOK (2.5 equiv)

  • Solvent: DMSO or DMF

Methodology:

  • Solution A: Dissolve 3-nitro-1,5-naphthyridine (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in DMF at -20 °C.

  • Base Addition: Add powdered NaOH or t-BuOK slowly to the stirred solution. The mixture typically turns deep red/purple (formation of the

    
    -adduct).
    
  • Reaction: Stir at -20 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Quench: Pour into dilute HCl/ice mix.

  • Mechanism: The carbanion attacks the ring.[5] The leaving group (Cl) is on the nucleophile, not the ring. Elimination of HCl restores aromaticity, leaving a

    
     group on the ring.
    

Part 4: Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

Table 1: Reaction Condition Optimization Matrix

VariableStandard ConditionHigh-Difficulty ConditionRationale
Solvent Ethanol / IsopropanolDMSO / NMPPolar aprotic solvents stabilize the anionic Meisenheimer intermediate.
Base

/ DIPEA

/ NaH
Cesium effect can assist in solubility; NaH ensures full deprotonation of nucleophile.
Temp Reflux (80 °C)Microwave (140–160 °C)Microwave heating overcomes high activation energy barriers for sterically hindered amines.
Leaving Group Chloride (-Cl)Fluoride (-F)Fluoride is a poorer leaving group in

/

but the best for

due to high electronegativity increasing ipso-carbon electrophilicity.
Optimization Workflow

Optimization_Flow Fig 2. Decision tree for optimizing SNAr on 1,5-naphthyridine. Start Start: Standard Protocol (EtOH, Et3N, 80°C) Check Check LC-MS Conversion Start->Check Success Yield > 80% Proceed to Workup Check->Success Good LowConv Low Conversion (<30%) Check->LowConv Poor SideProd Side Products / Degradation Check->SideProd Messy Step1 Switch Solvent to DMSO/NMP (Increase T to 120°C) LowConv->Step1 Step3 Lower Temp (0°C to RT) Use weaker base (NaHCO3) SideProd->Step3 Step2 Switch LG to Fluoride (Use 2-Fluoro analog) Step1->Step2 Still Low

Part 5: References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(22), 5427. Link

    • Comprehensive review covering the reactivity patterns, including electrophilic and nucleophilic substitutions.

  • Grzegożek, M., & Szpakiewicz, B. (2004).[4] Regioselectivity in

    
     reactions of some 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone. Canadian Journal of Chemistry, 82(4), 567–570.[4] Link
    
    • Primary source for Vicarious Nucleophilic Substitution (VNS) protocols on this scaffold.

  • Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

    • Authoritative grounding on the general chemical properties and ring synthesis.

  • Nishimura, Y. (1995). Synthesis of 1,5-naphthyridine derivatives. Journal of Heterocyclic Chemistry.

    • Classic protocols for chlorination and subsequent amination.

Sources

Application

Application Notes and Protocols for 2-Methoxy-1,5-naphthyridine in Coordination Chemistry

Introduction: The Emerging Significance of 2-Methoxy-1,5-naphthyridine as a Ligand The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, renowned for its presence in a multitude of biologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of 2-Methoxy-1,5-naphthyridine as a Ligand

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, renowned for its presence in a multitude of biologically active compounds and advanced functional materials.[1] Its derivatives have shown a wide array of pharmacological activities, including roles as kinase inhibitors for anticancer treatments and as antimalarial agents.[1] Within this versatile family, 2-Methoxy-1,5-naphthyridine presents itself as a ligand of considerable interest in coordination chemistry. The strategic placement of the methoxy group at the 2-position, adjacent to one of the nitrogen atoms, introduces a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and potential applications of 2-Methoxy-1,5-naphthyridine, offering detailed protocols for researchers, chemists, and professionals in drug development.

Synthesis of 2-Methoxy-1,5-naphthyridine: A Practical Protocol

The synthesis of substituted 1,5-naphthyridines can be achieved through various classical methods, including the Skraup and Friedländer reactions.[2][3] A practical and adaptable approach to 2-Methoxy-1,5-naphthyridine involves a multi-step synthesis starting from readily available precursors. A plausible synthetic route is outlined below, based on established methodologies for analogous compounds.[4]

Synthetic Workflow Overview

cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation cluster_4 Step 5: Reduction cluster_5 Step 6: Skraup Synthesis A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Mixed Acid (H₂SO₄/HNO₃) C 2-Hydroxy-5-nitropyridine B->C NaNO₂, H₂SO₄, H₂O D 2-Chloro-5-nitropyridine C->D POCl₃ E 2-Methoxy-5-nitropyridine D->E Sodium Methoxide, Methanol F 5-Amino-2-methoxypyridine E->F H₂, Pd/C G 2-Methoxy-1,5-naphthyridine F->G Glycerol, H₂SO₄, Oxidizing Agent

Caption: Synthetic workflow for 2-Methoxy-1,5-naphthyridine.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-1,5-naphthyridine

This protocol is adapted from established procedures for the synthesis of substituted pyridines and the Skraup synthesis of naphthyridines.[4][5]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Glycerol

  • An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Deionized water

Procedure:

  • Nitration of 2-Aminopyridine: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminopyridine to a mixture of concentrated sulfuric acid and nitric acid to yield 2-amino-5-nitropyridine.

  • Hydrolysis to 2-Hydroxy-5-nitropyridine: Diazotize the 2-amino-5-nitropyridine with sodium nitrite in sulfuric acid, followed by hydrolysis to give 2-hydroxy-5-nitropyridine.

  • Chlorination to 2-Chloro-5-nitropyridine: React the 2-hydroxy-5-nitropyridine with phosphorus oxychloride to produce 2-chloro-5-nitropyridine.[4]

  • Methoxylation to 2-Methoxy-5-nitropyridine: Treat the 2-chloro-5-nitropyridine with sodium methoxide in methanol to yield 2-methoxy-5-nitropyridine.[5]

  • Reduction to 5-Amino-2-methoxypyridine: Reduce the nitro group of 2-methoxy-5-nitropyridine via catalytic hydrogenation using 10% Pd/C and hydrogen gas to obtain 5-amino-2-methoxypyridine.[5]

  • Skraup Synthesis to 2-Methoxy-1,5-naphthyridine: React 5-amino-2-methoxypyridine with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mixture is heated, and the product is isolated and purified by column chromatography.[1]

Coordination Chemistry: Synthesis of a Ruthenium(II) Complex

2-Methoxy-1,5-naphthyridine can act as a versatile ligand, coordinating to metal centers through one or both of its nitrogen atoms. The methoxy group can influence the electronic properties and steric hindrance around the coordination site. Ruthenium complexes with naphthyridine-based ligands have been investigated for their catalytic activity.[6]

General Coordination Workflow

cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation cluster_3 Purification cluster_4 Product A 2-Methoxy-1,5-naphthyridine (Ligand) C Reflux in Solvent (e.g., Ethanol) A->C B Metal Precursor (e.g., Ru(DMSO)₄Cl₂) B->C D Cooling & Precipitation C->D E Washing & Recrystallization D->E F [Ru(2-MeO-1,5-naphthyridine)ₓ(DMSO)ᵧCl₂] Complex E->F

Caption: General workflow for the synthesis of a metal complex.

Protocol: Synthesis of a Ruthenium(II)-2-Methoxy-1,5-naphthyridine Complex

Materials:

  • 2-Methoxy-1,5-naphthyridine

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or a suitable Ru(II) precursor like [Ru(DMSO)₄Cl₂]

  • Ethanol or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ruthenium Precursor: If starting with RuCl₃·xH₂O, it is often beneficial to first synthesize a more labile precursor such as [Ru(DMSO)₄Cl₂].

  • Reaction: In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor in the chosen solvent. Add a stoichiometric amount of 2-Methoxy-1,5-naphthyridine (e.g., 2 equivalents for a bis-ligated complex).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Techniques

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For polysubstituted 1,5-naphthyridines, the aromatic region of the ¹H NMR spectrum can be complex due to signal overlapping.[7]

Technique Purpose Expected Observations for 2-Methoxy-1,5-naphthyridine
¹H NMR To identify proton environments.Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methoxy group protons around 3.9-4.2 ppm.[8][9]
¹³C NMR To identify carbon environments.Aromatic carbons between 110-160 ppm. The methoxy carbon signal will be around 55-60 ppm.
COSY To identify proton-proton couplings.Helps to assign adjacent protons in the naphthyridine ring system.
HSQC To correlate protons to their directly attached carbons.Confirms the assignment of protonated carbons.
HMBC To identify long-range proton-carbon couplings.Crucial for confirming the position of substituents on the naphthyridine core.[7]

Upon coordination to a metal center, significant shifts in the NMR signals of the ligand are expected, particularly for the protons and carbons near the coordinating nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their structure through fragmentation patterns.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications

The unique properties of 2-Methoxy-1,5-naphthyridine and its metal complexes open up possibilities in various fields.

  • Medicinal Chemistry: The 1,5-naphthyridine core is present in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][10][11] Metal complexes can exhibit enhanced or novel biological activities compared to the free ligand.

  • Catalysis: Ruthenium and other transition metal complexes of nitrogen-containing heterocyclic ligands are known to be active catalysts for various organic transformations, such as oxidation and reduction reactions.[6][12]

  • Materials Science: The photophysical properties of metal complexes with aromatic ligands make them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic materials.[4]

Safety and Handling

  • 2-Methoxy-1,5-naphthyridine and its precursors: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Synthesis Procedures: Be cautious when working with strong acids, oxidizing agents, and flammable solvents. Follow all standard laboratory safety procedures.

  • Metal Complexes: Some metal complexes can be toxic. Handle with care and consult the relevant safety data sheets (SDS).

References

  • Fused 1,5-naphthyridines - Encyclopedia.pub. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. Available from: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. Available from: [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents.
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. Available from: [Link]

  • Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complex. Available from: [Link]

  • Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. Available from: [Link]

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI. Available from: [Link]

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naph- thyridine-Based Ligands - eScholarship.org. Available from: [Link]

  • A proton NMR analysis of the OCH3 group conformation in 2‐methoxypyridines. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Methoxylation of 1,5-Naphthyridine Precursors via Nucleophilic Aromatic Substitution (SNAr)

Abstract The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The functionalization of this heterocycle is critical for modulating its pharmacological profile. Methoxylation, in particular, serves as a key transformation, enabling the synthesis of advanced intermediates and active pharmaceutical ingredients. This guide provides a comprehensive, mechanistically-grounded protocol for the methoxylation of halogenated 1,5-naphthyridine precursors. We will delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr), detail the complete synthetic workflow from precursor synthesis to the final product, provide a robust step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization.

The Mechanistic Foundation: SNAr on an Electron-Deficient Heterocycle

The methoxylation of a 1,5-naphthyridine ring is not a trivial substitution. Unlike electron-rich aromatic systems such as benzene, the 1,5-naphthyridine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, predisposing it to a Nucleophilic Aromatic Substitution (SNAr) pathway.[5][6] This reaction is the cornerstone of the functionalization strategy described herein.

The SNAr mechanism is a two-step process:

  • Nucleophilic Addition: The reaction is initiated by the attack of a potent nucleophile, in this case, the methoxide ion (CH₃O⁻), on the carbon atom bearing a suitable leaving group (typically a halogen). This step is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][8] The attack results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9] The electron-withdrawing nitrogen atoms of the 1,5-naphthyridine ring play a crucial role in stabilizing the negative charge of this intermediate through resonance.

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically rapid, step through the expulsion of the leaving group (e.g., a halide ion).

Figure 1: SNAr Mechanism on a 4-Chloro-1,5-Naphthyridine Ring

Causality Behind Experimental Choices: The Leaving Group

A critical choice in designing this synthesis is the halogen precursor. In SNAr reactions, the typical leaving group aptitude observed in SN1/SN2 reactions (I > Br > Cl > F) is inverted. The established reactivity order for SNAr is F > Cl > Br > I .[8] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to attack by the methoxide nucleophile. While fluoro-naphthyridines are most reactive, chloro-naphthyridines are often used due to their synthetic accessibility and adequate reactivity.[1]

The Complete Synthetic Workflow: From Scaffolding to Final Product

The halogenated 1,5-naphthyridine precursors required for methoxylation are often not commercially available and must be prepared in-house. A common and effective strategy begins with the construction of a 1,5-naphthyridin-4-one core, which is subsequently chlorinated to yield the reactive SNAr substrate.

A validated route involves:

  • Gould-Jacobs Reaction: This classical method is used to construct the core heterocyclic system. It involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-oxo-1,4-dihydro-1,5-naphthyridine scaffold.[3][10]

  • Chlorination: The resulting naphthyridinone is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group (in its keto tautomer form) into a chloro group, an excellent leaving group for the subsequent SNAr reaction.[1]

Workflow Figure 2: General Synthetic Workflow start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate gould_jacobs Gould-Jacobs Reaction (Condensation & Thermal Cyclization) start->gould_jacobs intermediate 4-Oxo-1,4-dihydro- 1,5-naphthyridine gould_jacobs->intermediate chlorination Chlorination (e.g., POCl₃) intermediate->chlorination precursor 4-Chloro-1,5-naphthyridine (SprecursorAr Precursor) chlorination->precursor methoxylation Methoxylation (SmethoxylationAr) (NaOMe, MeOH) precursor->methoxylation product 4-Methoxy-1,5-naphthyridine (Final Product) methoxylation->product

Figure 2: General Synthetic Workflow for Methoxylated 1,5-Naphthyridines.

Detailed Experimental Protocol: Methoxylation of 2-Chloro-1,5-naphthyridine

This protocol describes a representative procedure for the methoxylation of a chloro-1,5-naphthyridine precursor via an SNAr reaction.[1]

Principle: A solution of 2-chloro-1,5-naphthyridine is heated with sodium methoxide in methanol. The methoxide ion displaces the chloride ion via an SNAr mechanism to yield 2-methoxy-1,5-naphthyridine.

Materials & Reagents:

  • 2-Chloro-1,5-naphthyridine (1.0 eq)

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid (1.5 - 3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate and Hexanes for TLC and chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • Place 2-chloro-1,5-naphthyridine (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas (e.g., Nitrogen).

    • Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Scientist's Note: The use of anhydrous solvent is crucial to prevent the formation of the corresponding hydroxy-1,5-naphthyridine via a competitive hydrolysis reaction.

  • Reagent Addition:

    • To the stirred solution, add sodium methoxide (1.5-3.0 eq). If using a 25% solution in methanol, add it dropwise via syringe. If using solid NaOMe, add it portion-wise under a positive flow of inert gas.

    • Scientist's Note: An excess of sodium methoxide is used to drive the reaction to completion. The exact equivalence should be optimized based on the reactivity of the specific substrate.

  • Reaction and Monitoring:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65 °C for methanol).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system is typically 20-50% ethyl acetate in hexanes. The product should have a different R_f value from the starting material.

    • The reaction is typically complete within 2-12 hours.

  • Work-up and Quenching:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution to neutralize any unreacted sodium methoxide.

    • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers. Wash the combined organic phase sequentially with water and then brine.

    • Scientist's Note: The washing steps remove residual inorganic salts and water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-methoxy-1,5-naphthyridine.

Data Presentation: Representative Methoxylation Conditions

The following table summarizes typical conditions and outcomes for the methoxylation of various 1,5-naphthyridine precursors, derived from published literature.

Precursor SubstrateReagent (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-1,5-naphthyridineNaOMe (3.0)MeOHReflux595[1]
4-Fluoro-1,5-naphthyridineNaOMe (1.5)MeOHReflux2>90[1]
2,6-Dibromo-1,5-naphthyridineNaOMe (excess)MeOHReflux1280 (Di-substituted)[1]
4-Chloro-2-methyl-1,5-naphthyridineNaOMe (2.0)MeOHReflux688[1]

Troubleshooting and Key Considerations

Problem Potential Cause(s) Field-Proven Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivated substrate (e.g., due to electron-donating groups). 3. Insufficient NaOMe.1. Increase reaction time and ensure consistent reflux. 2. For less reactive substrates, consider using a higher boiling point solvent like DMF with NaOMe at elevated temperatures (e.g., 80-100 °C). 3. Increase the equivalents of NaOMe.
Low Yield 1. Formation of hydroxy-naphthyridine side product. 2. Product loss during work-up or purification.1. Ensure all glassware is oven-dried and use anhydrous methanol. 2. Perform extractions carefully and choose an appropriate purification method. Recrystallization may be an option for highly crystalline products to minimize loss.
Multiple Products on TLC 1. Incomplete reaction (starting material present). 2. Hydrolysis side product. 3. For di-halogenated substrates, a mixture of mono- and di-substituted products.1. Continue heating until starting material is consumed. 2. See "Low Yield" solution. 3. Carefully control the stoichiometry of NaOMe for selective mono-substitution or use a large excess for complete di-substitution. Optimize purification to separate the products.

Conclusion

The methoxylation of halogenated 1,5-naphthyridines via Nucleophilic Aromatic Substitution is a robust and highly effective method for producing key intermediates in drug discovery and development. A thorough understanding of the SNAr mechanism, careful selection of the precursor, and adherence to anhydrous reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this valuable class of heterocyclic compounds.

References

  • Alonso, D. J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6449. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Cai, S. X., et al. (1998). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][11]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry, 63(5), 1377–1381. [Link]

  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Organic Syntheses. [Link]

  • Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction mechanism. YouTube. [Link]

  • Alonso, D. J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Quiroga, J., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3960. [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[1][12]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]

  • Brown, D. (1998). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives... Chemical Review and Letters. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Hattori, T., et al. (1992). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene... Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Google Patents. (2013). CN102977094A - Synthetic method of 2-hydroxy-1,5-naphthyridine.

Sources

Application

Application Note: 2-Methoxy-1,5-Naphthyridine as a Core Scaffold in the Development of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic methodologies, and self-validating biological protocols for 2-methoxy-1,5-naphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic methodologies, and self-validating biological protocols for 2-methoxy-1,5-naphthyridine-derived antibacterials.

Executive Summary

The escalating crisis of multi-drug resistant (MDR) bacterial infections, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Gram-negative strains, has necessitated the discovery of antibiotics with novel mechanisms of action. While traditional fluoroquinolones (FQs) target DNA gyrase and topoisomerase IV, target-site mutations have rendered them increasingly ineffective.

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a breakthrough class of therapeutics that inhibit these same essential enzymes but bind to a distinctly non-overlapping pocket, completely bypassing FQ-resistance mechanisms[1]. At the structural core of the most potent NBTIs—including the advanced clinical candidate GSK966587—lies the 2-methoxy-1,5-naphthyridine scaffold (and its halogenated derivatives)[2],[3]. This application note details the mechanistic causality, synthetic integration, and biological validation of this critical building block.

Mechanistic Rationale: The Role of the Left-Hand Side (LHS)

NBTIs are structurally modular, consisting of a Left-Hand Side (LHS) domain, a central linker, and a Right-Hand Side (RHS) domain. The 2-methoxy-1,5-naphthyridine moiety is widely recognized as an optimal LHS[1].

Causality in Scaffold Selection:

  • Asymmetric DNA Intercalation: Unlike traditional planar intercalators that cause severe mammalian cytotoxicity, the 2-methoxy-1,5-naphthyridine core is highly asymmetric. It selectively intercalates between bacterial DNA base pairs at the enzyme-mediated cleavage site. This asymmetry disrupts the spatial topology of the nascent DNA, stabilizing single-strand DNA cleavage complexes[1].

  • Electronic and Steric Modulation: The methoxy group at the 2-position (often numbered as 6-methoxy depending on IUPAC orientation) and strategic halogenations (e.g., 7-fluoro) tune the electron density of the heterocyclic ring. This optimizes

    
     stacking with DNA bases while maintaining the necessary lipophilicity for cellular penetration[2],[4].
    
  • Dual-Targeting: By interacting with both GyrA (DNA gyrase) and ParC (Topoisomerase IV), this scaffold minimizes the frequency of spontaneous resistance, as bacteria require simultaneous mutations in both targets to survive[4].

NBTI_Mechanism NBTI NBTI Molecule LHS LHS Domain (2-Methoxy-1,5-naphthyridine) NBTI->LHS RHS RHS Domain (e.g., Dioxane-linked Amide) NBTI->RHS DNA DNA Intercalation (Base Pair Disruption) LHS->DNA Intercalates Enzyme Gyrase (GyrA) / Topo IV (ParC) Non-overlapping Pocket Binding RHS->Enzyme Binds Cleavage Stabilization of Single-Strand DNA Cleavage Complexes DNA->Cleavage Enzyme->Cleavage Death Bacterial Cell Death (Overcoming FQ-Resistance) Cleavage->Death Irreversible Damage

Mechanism of Action of 2-Methoxy-1,5-naphthyridine-based NBTIs.

Synthetic Applications & Methodologies

Application A: Total Synthesis of the Tricyclic Antibiotic GSK966587

GSK966587 is a potent hydroxyl tricyclic NBTI demonstrating exceptional in vivo efficacy against Gram-positive and Gram-negative pathogens[5],[6]. Its synthesis is highly convergent, utilizing functionalized 2-methoxy-1,5-naphthyridines.

Step-by-Step Protocol: Convergent Fragment Coupling

  • Scaffold Activation: The synthesis begins with 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine, a commercially viable building block[2].

  • Regioselective Suzuki Cross-Coupling: React the naphthyridine intermediate with pyridine-tris(1-methylethenyl) boroxin using a Palladium catalyst[2].

    • Causality: The 8-bromo position is highly reactive toward oxidative addition. The boroxin is chosen to install the specific carbon framework required for subsequent ring closure without disrupting the 7-fluoro or 2-methoxy groups.

  • Base-Mediated Cyclization: Following chlorination with cerium (III) chloride heptahydrate, cyclize the intermediate using NaI in acetone under reflux (18 h) to yield the tricyclic pyrrolo[3,2,1-de][1,5]naphthyridin-7(5H)-one core[2].

  • Final Fragment Coupling: React the resulting spiro-epoxide core with the fully elaborated piperidine side chain.

    • Causality: The superior nucleophilicity of the piperidine nitrogen over the alkylamine allows this step to proceed without the need for protecting groups, maximizing atom economy and yield[7].

Application B: 1,3-Dioxane-Linked NBTIs for hERG Toxicity Mitigation

A primary cause of attrition in NBTI development is cardiotoxicity driven by hERG potassium channel inhibition, typically caused by the basic amines in the RHS[8]. Modifying the linker to a 1,3-dioxane moiety alters the basicity and spatial geometry, drastically reducing hERG affinity while retaining Gyrase binding[9],[10].

Step-by-Step Protocol: Dioxane-Linker Integration

  • Bromination: Dissolve 3-fluoro-6-methoxy-1,5-naphthyridin-4-ol in DMF. Add phosphorus tribromide (PBr3) dropwise at 0 °C under an N2 atmosphere. Stir for 1 h[9],[10].

    • Causality: Maintaining 0 °C is critical to prevent ether cleavage of the methoxy group, ensuring a high-yield conversion to the mono-brominated derivative.

  • Hydroboration-Coupling: Treat the terminal alkene of the 1,3-dioxane RHS with 9-BBN, followed by Suzuki coupling with the bromonaphthyridine[10].

    • Causality: 9-BBN provides excellent anti-Markovnikov regioselectivity, preventing steric clash during the subsequent cross-coupling step.

Workflow Syn Synthesis via 2-Methoxy-1,5-naphthyridine Enz DNA Gyrase & Topo IV Assays Syn->Enz MIC MIC Profiling (MRSA & Gram-neg) Enz->MIC Tox hERG Patch-Clamp (Cardiotoxicity) MIC->Tox Lead Lead Selection (e.g., GSK966587) Tox->Lead

Experimental workflow for NBTI development and safety profiling.

Quantitative Data Summarization

The structural optimization of the 2-methoxy-1,5-naphthyridine LHS and corresponding RHS linkers has yielded compounds with exceptional therapeutic windows.

Compound / Scaffold VariantTarget PathogenMIC₉₀ (μg/mL)DNA Gyrase IC₅₀Topo IV IC₅₀hERG IC₅₀ (Safety)Ref
GSK966587 (Tricyclic)S. aureus / Gram-neg< 0.125Potent (< 1 μM)Potent (< 1 μM)High safety margin[5],[6]
Compound 43 (Dioxane-linked)MRSA0.252.0 μM> 100 μM6.6 μM[9]
Compound 14 (Optimized Amide)S. aureus0.125< 1.0 μM< 1.0 μM85.9 μM (Excellent)[5]

Self-Validating Biological Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems containing internal controls to immediately flag false positives or assay degradation.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantify the IC₅₀ of synthesized NBTIs against bacterial DNA gyrase. Self-Validation Matrix:

  • Control 1 (Vehicle, 1% DMSO): Validates maximum uninhibited enzyme supercoiling activity.

  • Control 2 (Ciprofloxacin, 1 μM): Validates assay sensitivity to traditional FQs.

  • Control 3 (GSK966587, 1 μM): Validates NBTI-specific non-overlapping site inhibition.

Procedure:

  • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Add 0.5 μg of relaxed pBR322 plasmid DNA per reaction.

  • Introduce the synthesized 2-methoxy-1,5-naphthyridine derivatives in a 10-point dose-response titration (0.001 μM to 100 μM).

  • Initiate the reaction by adding 1 U of S. aureus DNA Gyrase. Incubate at 37 °C for 30 minutes.

  • Quench: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 5 μL of loading dye (containing 0.5% SDS). Causality: SDS denatures the enzyme, trapping the cleavage complex, while chloroform extracts the proteins, leaving pure DNA in the aqueous phase.

  • Resolve the DNA topologies via 1% agarose gel electrophoresis (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with SYBR Safe and quantify the supercoiled band intensity to calculate the IC₅₀.

Protocol 2: Automated Patch-Clamp hERG Safety Profiling

Purpose: To evaluate the cardiotoxic liability of the basic RHS amines. Procedure:

  • Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using a holding potential of -80 mV.

  • Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfuse the NBTI compounds (1 μM to 100 μM). Validation: Use E-4031 (a known hERG inhibitor) as a positive control to ensure channel responsiveness.

  • Calculate the fractional block of the tail current to determine the hERG IC₅₀. An IC₅₀ > 50 μM (such as Compound 14[5]) indicates a highly favorable safety profile.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC (nih.gov) URL:[Link][2]

  • 1,3-Dioxane-Linked Bacterial Topoisomerase Inhibitors with Enhanced Antibacterial Activity and Reduced hERG Inhibition Source: The Ohio State University / ACS Infect. Dis. URL:[Link][9],[10]

  • Target-directed synthesis of antibacterial drug candidate GSK966587 Source: PubMed (nih.gov) URL:[Link][3]

  • Target-Directed Synthesis of Antibacterial Drug Candidate GSK966587 Source: American Chemical Society (Organic Letters) URL:[Link][7],[11]

  • GSK966587 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link][5]

  • Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus Source: ResearchGate URL:[Link][8]

  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions Source: MDPI URL:[Link][1]

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV Source: PMC (nih.gov) URL:[Link][4]

  • Novel hydroxyl tricyclics (e.g., GSK966587) as potent inhibitors of bacterial type IIA topoisomerases Source: PubMed (nih.gov) URL:[Link][6]

Sources

Method

Application Note: Synthesis and Optimization of 2-Methoxy-1,5-Naphthyridine-Based Kinase Inhibitors

Introduction & Pharmacological Context The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a wide array of biologically active compounds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a wide array of biologically active compounds[1]. Among its functionalized derivatives, 2-methoxy-1,5-naphthyridine has emerged as a highly effective core for the development of ATP-competitive kinase inhibitors.

This specific substitution pattern has been instrumental in targeting the PI3K/AKT/mTOR signaling pathway[2] and the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5)[3]. The integration of structure-based drug design (SBDD) and physical properties-based optimization (PPBO) has yielded clinical and preclinical candidates, such as the potent PI3K/mTOR dual inhibitor PF-04979064, which utilizes a fused 1,5-naphthyridine geometry to achieve exceptional kinome selectivity and lipophilic efficiency (LipE)[4].

Mechanistic Rationale: The Role of the 2-Methoxy-1,5-Naphthyridine Core

The design of kinase inhibitors requires precise spatial orientation within the ATP-binding pocket. The 2-methoxy-1,5-naphthyridine core provides several distinct mechanistic advantages:

  • Hinge Region Binding: The nitrogen atoms at the 1- and 5-positions act as critical hydrogen bond acceptors. In PI3K isoforms, these nitrogens form robust hydrogen bonds with the backbone amide of Val882 (or equivalent residues), anchoring the molecule in the hinge region[2].

  • Affinity Pocket Occupation: The 2-methoxy group is strategically positioned to project into the ribose-binding or affinity pocket. This not only engages specific residues (such as Lys833 in PI3K) but also restricts the rotational freedom of the molecule, locking it into a bioactive conformation[2].

  • Physicochemical Tuning: Unsubstituted naphthyridines often suffer from poor solubility and high oxidative metabolic clearance (e.g., via aldehyde oxidase). The electron-donating 2-methoxy group modulates the electron density of the ring, improving metabolic stability and increasing the overall LipE of the drug candidate[4].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 2-Methoxy-1,5-Naphthyridine (e.g., PF-04979064) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Dual inhibition of the PI3K/AKT/mTOR signaling pathway by 1,5-naphthyridine derivatives.

Quantitative Data: Kinase Inhibition Profiles

The following table summarizes the structure-activity relationship (SAR) and kinase inhibition data for prominent 2-methoxy-1,5-naphthyridine derivatives and their fused analogs[2][3][4].

Compound / LeadPrimary Target(s)Potency (IC50 / Ki)Scaffold Modification
PF-04979064 PI3Kα / mTORKi = 0.13 nM / 1.42 nMTricyclic imidazo[1,5]naphthyridine
Compound 125 PI3Kα / mTORKi = 1.41 nM / 4.51 nM2-Methoxy-1,5-naphthyridine core
Compound 19 ALK5 (TGF-β RI)IC50 = 4.0 nM2-Methoxy-1,5-naphthyridine pyrazole
Compound 36 Plasmodium PI4KIC50 = 40 nM2-Amino/Methoxy-1,5-naphthyridine

Synthetic Methodologies & Workflows

The synthesis of 2-methoxy-1,5-naphthyridine kinase inhibitors typically relies on the construction of the bicyclic core via a modified Skraup or Friedländer condensation, followed by regioselective halogenation and nucleophilic aromatic substitution (SNAr)[1][5]. Late-stage functionalization is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to append the specific kinase-binding moieties.

Workflow Start 3-Aminopyridine Derivative Skraup Modified Skraup Cyclization Start->Skraup Halogenation Halogenation (POCl3 / PBr3) Skraup->Halogenation Methoxylation SNAr Methoxylation (NaOMe, MeOH) Halogenation->Methoxylation CrossCoupling Suzuki-Miyaura Cross-Coupling Methoxylation->CrossCoupling Product 2-Methoxy-1,5-Naphthyridine Kinase Inhibitor CrossCoupling->Product

General synthetic workflow for 2-methoxy-1,5-naphthyridine kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine

This protocol details the conversion of a di-halogenated naphthyridine intermediate to the 2-methoxy building block via SNAr.

Scientific Causality: The C2 position of the 1,5-naphthyridine ring is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent N1 atom. This makes the C2-halogen significantly more susceptible to nucleophilic attack than the C8-halogen. By carefully controlling the equivalents of sodium methoxide and temperature, regioselective methoxylation is achieved without displacing the C8-bromide, which must be preserved for downstream cross-coupling[5].

Materials:

  • 8-Bromo-2-chloro-1,5-naphthyridine (1.0 equiv)

  • Sodium methoxide (NaOMe, 25% wt in MeOH, 1.1 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 8-bromo-2-chloro-1,5-naphthyridine (10.0 mmol) in anhydrous methanol (40 mL).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the NaOMe solution (11.0 mmol) dropwise over 15 minutes to prevent exothermic side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until complete consumption of the starting material is observed.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution Hexanes to 20% EtOAc/Hexanes) to yield 8-bromo-2-methoxy-1,5-naphthyridine as an off-white solid.

Protocol B: Assembly of the Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This step couples the functionalized core with a heterocyclic boronic ester (e.g., a pyrazole or pyrimidine derivative) to form the final kinase inhibitor architecture.

Scientific Causality: The biphasic 1,4-Dioxane/Water system is utilized to ensure the dissolution of both the lipophilic naphthyridine and the inorganic base (K2CO3). The catalyst, Pd(dppf)Cl2, is specifically selected because the bidentate dppf ligand possesses a large bite angle. This steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing the formation of unreactive palladium black—a common failure point when coupling sterically hindered bicyclic systems[6].

Materials:

  • 8-Bromo-2-methoxy-1,5-naphthyridine (1.0 equiv)

  • Heteroaryl boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv)

  • Potassium carbonate (K2CO3, 3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • Reagent Loading: To a microwave vial or Schlenk flask, add 8-bromo-2-methoxy-1,5-naphthyridine (1.0 mmol), the heteroaryl boronic ester (1.2 mmol), and K2CO3 (3.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the biphasic mixture with argon gas for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) under a positive stream of argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes) and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Wash the Celite pad with additional EtOAc.

  • Isolation: Wash the filtrate with water and brine, dry over MgSO4, and concentrate in vacuo. Purify the crude product by reverse-phase preparative HPLC or silica gel chromatography to isolate the final 2-methoxy-1,5-naphthyridine kinase inhibitor.

References

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. PMC / NIH. Available at:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC / NIH. Available at:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC / NIH. Available at:[Link]

  • 1vjy - Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor. Protein Data Bank Japan. Available at:[Link]

  • Zn‐, Mg‐, and Li‐TMP Bases for the Successive Regioselective Metalations of the 1,5‐Naphthyridine Scaffold. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxy-1,5-naphthyridine Solubility

Ticket ID: #SOL-NAP-2024-08 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-NAP-2024-08 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocking Experimental Progress)[1]

Diagnostic Overview

User Issue: "I cannot get 2-Methoxy-1,5-naphthyridine into solution for my biological assay (IC50 determination) or my Suzuki coupling reaction. It crashes out upon addition to aqueous media."

Technical Analysis: The solubility failure of 2-Methoxy-1,5-naphthyridine stems from two converging physicochemical factors: Crystal Lattice Energy and Basicity (pKa) .[1]

  • Planarity & Stacking (The "Brick Dust" Effect): The 1,5-naphthyridine core is rigid and planar.[1] The 2-methoxy substituent does not significantly disrupt this planarity.[1] In the solid state, these molecules stack efficiently via

    
    -
    
    
    
    interactions, creating a high lattice energy that solvents must overcome.
  • The pKa Trap: The pKa of the N-1 nitrogen is approximately 2.9 [1].[1][2] This is a critical value. At neutral pH (7.4) or even in standard acidic buffers (pH 4-5), the molecule remains >99% uncharged (neutral). Neutral species are governed by their intrinsic solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), which for this scaffold is extremely low (<10 
    
    
    
    M).

The Solution Logic: To solubilize, we must either disrupt the lattice (using cosolvents) or ionize the molecule (dropping pH below 2.0), or encapsulate it.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType Synth Organic Synthesis (Suzuki, SNAr) AppType->Synth Reaction Bio Biological Assay (Cell/Enzyme) AppType->Bio Dosing/Assay SolventCheck Can you use Polar Aprotics? Synth->SolventCheck HighTemp Protocol A: High Boiling Solvents (DMSO, DMAc, NMP) SolventCheck->HighTemp Yes AcidCat Protocol B: Acid Catalysis/Salt (TFA/AcOH additives) SolventCheck->AcidCat No (Low boiling req) ConcCheck Target Conc > 100 µM? Bio->ConcCheck Cosolvent Protocol C: Cosolvent System (DMSO/PEG400) ConcCheck->Cosolvent No (<100 µM) SaltForm Protocol D: Salt Formation (Mesylate/HCl) ConcCheck->SaltForm Yes (High Load) Cyclo Protocol E: Complexation (HP-β-CD) ConcCheck->Cyclo Sensitive Cells

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Step-by-Step Protocols

Protocol C: The "Goldilocks" Cosolvent System (Biology)

Context: For in vitro assays where DMSO tolerance is <1%.[1] Mechanism: PEG400 acts as an interfacial tension reducer, preventing the "crashing out" that occurs when a pure DMSO stock hits water.[1]

ComponentRoleFinal % (v/v)
DMSO Primary Solubilizer (disrupts lattice)5% - 10%
PEG 400 Cosolvent (stabilizes hydrophobic surface)30% - 40%
Water/Buffer Bulk Medium50% - 65%

Procedure:

  • Weigh 2-Methoxy-1,5-naphthyridine solid.[1][3]

  • Dissolve completely in 100% DMSO to create a 200X stock solution (e.g., 20 mM). Sonicate if necessary.[1]

  • Critical Step: Do NOT add water yet.[1] Add PEG 400 to the DMSO stock.[1] Vortex thoroughly.

  • Slowly add the aqueous buffer (warm if possible) to the DMSO/PEG mix while vortexing.

    • Why? Adding water directly to DMSO often causes immediate, irreversible precipitation of planar heterocycles.[1] The PEG buffer prevents this nucleation.[1]

Protocol D: Salt Formation (Mesylate/HCl)

Context: When high concentrations (>10 mg/mL) are needed for animal dosing (PK studies) or when the free base is unworkable.[1] Mechanism: Protonating the N-1 nitrogen (pKa ~2.[1]9) introduces a charge, breaking the crystal lattice energy and allowing hydration.

Recommended Acid: Methanesulfonic acid (MsOH).[1] Why MsOH? Naphthyridine HCl salts can sometimes be hygroscopic or form hydrates that are difficult to handle.[1] Mesylates often crystallize better and have higher lipophilicity, aiding membrane permeability despite the charge [2].

Workflow:

  • Dissolve 1.0 eq of 2-Methoxy-1,5-naphthyridine in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Cool to 0°C.

  • Add 1.05 eq of Methanesulfonic acid (diluted in the same solvent) dropwise.

  • A precipitate should form immediately.[1]

  • Stir for 30 mins at 0°C, then 1 hour at Room Temp.

  • Filter the solid and wash with cold Diethyl Ether.[1]

  • Dry under vacuum.[1]

    • Result: This salt will likely be soluble in water >50 mg/mL.[1]

Frequently Asked Questions (FAQs)

Q1: I adjusted my buffer to pH 5.0, but it still precipitated. Why? A: This is a common misconception regarding pKa.[1] With a pKa of ~2.9, at pH 5.0, the Henderson-Hasselbalch equation tells us:



This means for every 1 molecule that is soluble (protonated), 125 molecules are neutral  and insoluble. To get significant solubility via pH alone, you must be at least 2 pH units below the pKa (i.e., pH < 0.9).

Q2: Can I use cyclodextrins (HP-β-CD)? A: Yes, and this is often the best choice for IV formulations to avoid strong acids or high DMSO.[1]

  • Recommendation: Use 20% (w/v) Hydroxypropyl-β-cyclodextrin in water.[1]

  • Protocol: Dissolve the CD in water first.[1] Add the compound. Sonicate for 30-60 minutes at 40°C. The hydrophobic naphthyridine core will nest inside the CD cavity, shielding it from water while the CD hydroxyls keep it in solution.

Q3: I see a "gel" forming when I try to filter my solution. What is this? A: Planar heterocycles can form lyotropic liquid crystals or "gels" at high concentrations in DMSO/Water mixtures.[1]

  • Fix: Increase the temperature to 40°C during filtration or increase the PEG400 ratio. Do not try to force it through a 0.22 µm filter cold; you will lose the compound.[1]

References

  • IUPAC Dissociation Constants. (2025). 1,5-Naphthyridine pKa Data. PubChem.[1][4][5][6] Link

  • Smolecule. (2023).[1] Solubility Behavior of Naphthyridine Derivatives. Link[1]

  • BenchChem. (2024).[1] Technical Support: Synthesis and Handling of 1,5-Naphthyridine Derivatives. Link[1]

  • Masdeu, C., et al. (2020).[1][7] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[7] Link[1]

Sources

Optimization

Purification techniques for 2-Methoxy-1,5-naphthyridine crude mixtures

Case ID: NAP-105-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Purification protocols for crude 2-Methoxy-1,5-naphthyridine mixtures Executive Summary The purification of 2-Methoxy-1,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NAP-105-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Purification protocols for crude 2-Methoxy-1,5-naphthyridine mixtures

Executive Summary

The purification of 2-Methoxy-1,5-naphthyridine presents a unique set of challenges due to the basicity of the naphthyridine core (pKa ~2.9–3.2) and the lability of the methoxy group under harsh acidic conditions.[1] The crude mixture typically contains unreacted 2-chloro-1,5-naphthyridine (starting material), 1,5-naphthyridin-2(1H)-one (hydrolysis byproduct/lactam), and inorganic salts.

This guide prioritizes Acid-Base Extraction as the primary purification vector due to its scalability and cost-efficiency, followed by Flash Chromatography for polishing.[1]

Module 1: Chemical Profile & Impurity Analysis

Before initiating purification, you must characterize the "Enemy"—the impurities co-eluting with your target.

ComponentStructure NotePhysicochemical BehaviorRemoval Strategy
Target: 2-Methoxy-1,5-naphthyridine Basic N1/N5; Ether linkageSoluble in DCM, EtOAc.[1] Protonates at pH < 3.Product
Impurity A: 2-Chloro-1,5-naphthyridine Electron-withdrawing ClLess basic than target. Lipophilic.Chromatography / Recrystallization
Impurity B: 1,5-Naphthyridin-2(1H)-one Tautomer of 2-hydroxyHigh MP (>250°C). Poor solubility in non-polar solvents.Filtration (Pre-workup)
Impurity C: Inorganic Salts (NaCl/NaBr) Ionic latticeWater soluble. Insoluble in organics.Aqueous Wash

Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

Context: This method exploits the basic nitrogen atoms in the naphthyridine ring. By manipulating pH, we can toggle the molecule between a water-soluble salt and an organic-soluble free base.

Step-by-Step Methodology

WARNING: The methoxy group at the 2-position is susceptible to acid-catalyzed hydrolysis, which will convert your product into Impurity B (the lactam). Do NOT use strong acids (e.g., conc. HCl) or heat during this process.

  • Dissolution: Dissolve the crude brown residue in Dichloromethane (DCM) .

    • Why: DCM provides excellent solubility for the naphthyridine core while remaining immiscible with water.[1]

  • The Acid Wash (Extraction Phase):

    • Extract the organic layer with cold 1M HCl (3x).

    • Mechanism:[2][3][4][5][6][7] The 2-methoxy-1,5-naphthyridine protonates (

      
      ) and moves into the aqueous layer.[1]
      
    • Separation: Keep the Aqueous Layer . The organic layer now contains non-basic impurities (tars, some unreacted chloro-starting material if pH is strictly controlled).

  • The Basification (Recovery Phase):

    • Cool the aqueous acidic extract to 0°C in an ice bath.

    • Slowly add 2M NaOH or saturated NaHCO₃ until pH reaches ~9–10.

    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Final Extraction:

    • Extract the now-basic aqueous solution with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
Visualizing the Logic

PurificationLogic Crude Crude Mixture (Target + Chloro-SM + Lactam) DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Ext Extract with 1M HCl (Cold) DCM_Sol->Acid_Ext Org_Layer_1 Organic Layer 1 (Contains Non-Basic Impurities) Acid_Ext->Org_Layer_1 Non-basic Aq_Layer_1 Aqueous Acidic Layer (Contains Protonated Target) Acid_Ext->Aq_Layer_1 Protonated Base_Step Basify to pH 10 (NaOH/NaHCO3) Aq_Layer_1->Base_Step DCM_Ext_2 Extract with DCM Base_Step->DCM_Ext_2 Final_Prod Pure 2-Methoxy-1,5-naphthyridine DCM_Ext_2->Final_Prod Waste Aqueous Waste (Salts) DCM_Ext_2->Waste

Caption: Figure 1. Acid-Base Extraction Workflow. The critical control point is the cold acid extraction to prevent hydrolysis.

Module 3: Chromatographic Polishing

If the acid-base extraction yields 90-95% purity but traces of the starting material (2-chloro-1,5-naphthyridine) remain, Flash Column Chromatography is required.[1]

The Problem: Naphthyridines are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups (


) on standard silica gel, leading to peak tailing  and poor separation.[1]

The Solution: Deactivate the silica.

Optimized Protocol
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase:

    • Base System: Hexane : Ethyl Acetate (Start 80:20

      
       Gradient to 50:50).
      
    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why: TEA competes for the acidic sites on the silica, allowing the naphthyridine to elute as a sharp, symmetrical band.

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use Methanol for loading if possible, as it broadens bands.

Troubleshooting & FAQs

Q1: My product turned into a solid that is insoluble in DCM. What happened?

Diagnosis: You likely hydrolyzed the methoxy group, forming 1,5-naphthyridin-2(1H)-one .[1] Cause: Exposure to strong acid at room temperature or high heat during workup. Fix: This transformation is generally irreversible. Filter off the solid (the impurity) and check the filtrate for any remaining target compound. Future extractions must use cold dilute acid and minimize contact time.

Q2: I see a persistent yellow/brown color even after chromatography.

Diagnosis: N-Oxide formation or polymerization tars. Fix: Perform a Charcoal Filtration .

  • Dissolve product in warm Ethanol.

  • Add Activated Charcoal (5-10% w/w).

  • Stir for 30 mins.

  • Filter through a Celite pad.

  • Concentrate.[8]

Q3: How do I separate the 2-Chloro starting material if it co-elutes?

Diagnosis: The Rf values are too similar (both lipophilic). Advanced Fix: Use Chemical Derivatization .[1] React the crude mixture with a scavenger resin (e.g., a thiol-resin) that selectively reacts with the highly electrophilic 2-chloro species but leaves the 2-methoxy species alone. Alternatively, recrystallize from Heptane/EtOAc (10:1) . The chloro-derivative often has a distinct crystal habit.

References

  • Brown, D. J. The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63.[9] Wiley-Interscience, 2008.[1] (Foundational text on naphthyridine reactivity and synthesis).

  • Litvinov, V. P. Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 2004.[1] (Details on nucleophilic substitution patterns).

  • Lowe, P. R., et al. Synthesis and properties of 1,5-naphthyridine derivatives. J. Med.[1] Chem., 2010.[1] (Specific protocols for methoxy-substitution and purification).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solubility parameters of heterocyclic ethers).

Sources

Troubleshooting

Minimizing side reactions during naphthyridine methoxylation

Current Status: ● Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Optimization of Methoxylation on Naphthyridine Scaffolds Introduction: The Naphthyridine Challenge Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Optimization of


 Methoxylation on Naphthyridine Scaffolds

Introduction: The Naphthyridine Challenge

Welcome to the Technical Support Center. You are likely here because your methoxylation of a chloronaphthyridine (e.g., 1,5- or 1,8-naphthyridine) has stalled, produced a "pyridone-like" impurity, or yielded an inseparable mixture of isomers.

Naphthyridines are highly electron-deficient diazanaphthalenes. While this makes them excellent candidates for Nucleophilic Aromatic Substitution (


), it also makes them hypersensitive to hydrolysis  and regiochemical ambiguity . Unlike standard pyridines, the second nitrogen atom dramatically lowers the LUMO energy, increasing susceptibility to nucleophilic attack by even weak nucleophiles—including trace water.

This guide moves beyond standard textbook procedures to address the specific process variables that control purity and yield in drug development contexts.

Module 1: The "Hydrolysis" Impurity (Hydroxy-Naphthyridine)

Symptom: LCMS shows a peak with Mass =


 (or 

). NMR shows a broad singlet >10 ppm or loss of aromaticity character. Diagnosis: You have formed the naphthyridinone (oxo-form) byproduct.
Root Cause Analysis

In


 reactions using Sodium Methoxide (NaOMe), water is a competitive inhibitor.
  • Direct Hydrolysis: Hydroxide (

    
    ), generated from trace water reacting with methoxide (
    
    
    
    ), is a smaller, harder nucleophile than methoxide and often reacts faster at the electron-deficient carbon.
  • Thermodynamic Trap: The hydroxy-naphthyridine product exists in tautomeric equilibrium with its "oxo" (amide-like) form. This tautomer is extremely stable and unreactive, effectively becoming a "dead end" for the reaction.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent Water Content < 200 ppm (Strict)Validated by Karl Fischer (KF) titration. Naphthyridines are more hygroscopic than quinolines; "dry" solvent from a bottle is often insufficient.
Reagent Quality Use NaOMe Solution (Not Solid)Solid NaOMe is highly hygroscopic and forms NaOH upon air exposure. Commercial 25-30% NaOMe in MeOH solutions are generally cleaner.
Scavengers Trimethyl Orthoformate (TMOF) Add 1.1 eq of TMOF if KF > 500 ppm. TMOF reacts with water to form MeOH and methyl formate, chemically drying the system in situ.
Visualizing the Competition

G Start Chloro-Naphthyridine (Substrate) Intermediate Meisenheimer Complex Start->Intermediate Activation Byproduct Naphthyridinone (Dead End Impurity) Start->Byproduct + OH- / - Cl- MeO NaOMe (Desired Nucleophile) OH H2O / NaOH (Contaminant) Product Methoxy-Naphthyridine (Target API) Intermediate->Product + MeO- / - Cl- Byproduct->Byproduct Tautomerization (Irreversible Sink)

Figure 1: The Kinetic Competition. Note that once the "Byproduct" (Naphthyridinone) forms, it rarely reverts, acting as a yield sink.

Module 2: Regioselectivity in Poly-Halogenated Systems

Symptom: You are reacting a dichloro-naphthyridine (e.g., 2,4-dichloro-1,5-naphthyridine) and getting a mixture of isomers (e.g., 2-OMe vs 4-OMe). Diagnosis: Lack of kinetic control.

The Electronic Bias

In 1,5-naphthyridines, the positions


 to the nitrogen atoms (C2 and C6) are generally more activated than 

positions (C4 and C8) due to inductive effects, but this is highly dependent on other substituents.
  • C2 Attack: Favored inductively (closer to N).

  • C4 Attack: Can be favored if C2 is sterically hindered or if specific solvents shield the C2 position.

Control Strategy
  • Temperature is Key:

    • Perform the addition of NaOMe at -20°C to 0°C .

    • Why? The activation energy (

      
      ) difference between the C2 and C4 transition states is small. High temperatures provide enough energy to overcome both barriers, leading to poor selectivity (thermodynamic mixtures). Low temperatures strictly favor the kinetic product (usually C2).
      
  • Leaving Group Engineering:

    • If selectivity is poor with Chloride, switch to Fluoride (

      
       is faster with F) or Sulfone  (
      
      
      
      ).
    • Tip: A sulfone leaving group is bulkier and can enhance steric differentiation between positions.

  • Solvent Effects:

    • THF (Aprotic): often enhances regioselectivity by not stabilizing the leaving group as well as MeOH, making the transition state "tighter."

    • MeOH (Protic): Stabilizes the leaving halide, potentially lowering the barrier for the "wrong" isomer.

Module 3: Standardized Anhydrous Methoxylation Protocol

Applicability: General procedure for 2-chloro-1,5-naphthyridine derivatives.

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under

      
       flow.
      
    • Critical: Do not use a balloon; use a continuous inert gas manifold to prevent back-diffusion of humidity.

  • Solvent Drying (The "Azeotrope" Trick):

    • Dissolve substrate in anhydrous THF.

    • If KF > 200 ppm: Add Toluene and rotovap down to dryness (azeotropic removal of water). Repeat twice.

    • Redissolve in anhydrous THF/MeOH (ratio dependent on solubility).

  • Nucleophile Addition:

    • Cool reaction mixture to 0°C .

    • Add NaOMe (25% in MeOH) dropwise over 30 minutes.

    • Note: Rapid addition creates localized "hotspots" of high base concentration, promoting side reactions.

  • Monitoring:

    • Monitor by UPLC/HPLC.

    • Stop point: Quench when Starting Material < 2%. Do not "cook" the reaction to chase the last 1%; this usually increases the hydrolysis impurity.

  • Quench & Workup (The Danger Zone):

    • Do NOT quench with strong acid (HCl). This can protonate the naphthyridine nitrogen, making the ring even more electrophilic and prone to hydrolysis during the aqueous phase.

    • Correct Quench: Add saturated

      
       or dilute Acetic Acid (pH 6-7).
      
    • Extract immediately with DCM or EtOAc.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Problem Detected Q1 Is the Hydroxy (M-14) impurity > 5%? Start->Q1 Sol1 ACTION: Dry Solvents. Add TMOF scavenger. Check inert atmosphere. Q1->Sol1 Yes Q2 Is the Regioisomer ratio < 10:1? Q1->Q2 No Sol2 ACTION: Lower Temp (-20°C). Switch solvent to THF. Change Leaving Group (Cl -> F). Q2->Sol2 Yes Q3 Is Conversion < 50% after 24h? Q2->Q3 No Sol3 ACTION: Increase Temp slowly. Check Reagent Stoichiometry. Ensure NaOMe is not degraded. Q3->Sol3 Yes

Figure 2: Diagnostic logic for common methoxylation failures.

FAQs: Expert Insights

Q: Can I use K2CO3 in MeOH instead of NaOMe? A: Generally, no. Carbonate bases are often too weak to fully deprotonate methanol to methoxide in equilibrium to drive the reaction on a deactivated naphthyridine ring. You will likely see slow kinetics and high hydrolysis (due to the carbonate buffering water). Use NaOMe or LiOtBu.

Q: My product is sticking in the aqueous layer during workup. A: Naphthyridines are basic. If your quench is too acidic (pH < 4), the product is protonated (


) and water-soluble. Ensure the aqueous layer pH is adjusted to ~8-9 using saturated 

before extraction to ensure the product is in the free base form.

Q: Why does the reaction turn black? A: Electron-deficient heterocycles are prone to Single Electron Transfer (SET) side reactions or polymerization ("tarring") under highly basic, oxidative conditions. Ensure your


 sparge is rigorous to remove Oxygen. If the color is dark but yield is high, use activated charcoal during the crystallization step.

References

  • WuXi AppTec. "Regioselectivity of SNAr Reaction on Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. [Link]

    • Relevance: Establishes the foundational electronic rules for regioselectivity in diaza-heterocycles (pyrimidines/naphthyridines).
  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1] Molecules, 2021, 26(5), 1334. [Link]

    • Relevance: Comprehensive review of 1,5-naphthyridine reactivity, including nucleophilic substitution p
  • Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling."[2] ChemRxiv, 2020. [Link]

    • Relevance: Discusses the computational prediction of regioselectivity in pharmaceutical reactions.
  • Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification) - Mechanism." [Link]

    • Relevance: Provides the fundamental mechanistic underpinning for the hydroxide vs. alkoxide competition (hydrolysis mechanism).

Sources

Optimization

Technical Support Guide: Optimizing Recrystallization for 2-Methoxy-1,5-naphthyridine

An in-depth guide to optimizing recrystallization solvents for 2-Methoxy-1,5-naphthyridine, presented by the BenchChem Technical Support Center. Welcome to the technical support center for the purification of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing recrystallization solvents for 2-Methoxy-1,5-naphthyridine, presented by the BenchChem Technical Support Center.

Welcome to the technical support center for the purification of heterocyclic compounds. This guide provides detailed, troubleshooting-focused answers to common questions encountered when developing a robust recrystallization protocol for 2-Methoxy-1,5-naphthyridine. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested advice to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 2-Methoxy-1,5-naphthyridine?

The most critical first step is solvent selection. A successful recrystallization hinges on identifying a solvent or solvent system where 2-Methoxy-1,5-naphthyridine exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization and purification.[1][4]

The selection process should be systematic and begin with small-scale solubility tests across a range of solvents with varying polarities.[3][5] The principle of "like dissolves like" provides a strong starting point.[6] Given the structure of 2-Methoxy-1,5-naphthyridine—a polar heterocyclic aromatic core with a methoxy group—solvents of intermediate to high polarity are likely candidates.[6]

Q2: How do I perform an effective solvent screen for 2-Methoxy-1,5-naphthyridine?

An effective solvent screen involves testing the solubility of a small amount of your crude material (e.g., 10-20 mg) in a small volume (e.g., 0.5-1 mL) of several candidate solvents.[5]

Workflow for Solvent Screening:

  • Room Temperature Test: Add the solvent to the compound at room temperature. If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.[5] An ideal solvent should show poor solubility at this stage.[1][7]

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.[5][8] The ideal solvent will fully dissolve the compound at this temperature. Use the minimum amount of hot solvent necessary to achieve dissolution.[9]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.[9][10] A successful solvent will yield a large quantity of crystals upon cooling.[7][9]

This process should be repeated for a variety of solvents to identify the optimal choice.

Q3: What are the best starting solvents to screen for 2-Methoxy-1,5-naphthyridine?

While specific quantitative solubility data for 2-Methoxy-1,5-naphthyridine is not widely published, we can predict its behavior based on its structure and data for analogous compounds like 4-Methoxy-1,5-naphthyridine.[6] The molecule possesses a polar aromatic naphthyridine core and a methoxy group, suggesting moderate polarity.

Table 1: Predicted Solubility Profile and Characteristics of Potential Solvents

SolventPolarityBoiling Point (°C)Predicted Solubility for 2-Methoxy-1,5-naphthyridineRationale & Comments
Hexane Non-polar69Poor Unlikely to dissolve the polar heterocyclic core.
Toluene Non-polar111Low to Moderate May dissolve upon heating due to aromatic character, but likely a poor choice. Aromatic solvents can sometimes aid in crystallizing "greasy" compounds.[11]
Ethyl Acetate Intermediate77Moderate to Good A strong candidate. Often provides a good solubility differential with temperature for moderately polar compounds.
Acetone Intermediate56Good May be too effective at dissolving the compound even at room temperature, potentially leading to low recovery.
Acetonitrile Polar Aprotic82Good A very promising candidate, often used for recrystallizing heterocyclic and "greasy" compounds.[11]
Isopropanol Polar Protic82Moderate to Good Alcohols are often excellent choices. The alkyl chain reduces polarity compared to methanol/ethanol.
Ethanol Polar Protic78Good Likely to be a good solvent, especially when heated. Often used in mixed-solvent systems with water.[5]
Methanol Polar Protic65High May be too soluble, but worth screening. Its high polarity could be beneficial if impurities are non-polar.
Water Polar Protic100Poor The largely organic structure will likely prevent significant dissolution in water. It is a prime candidate for use as an anti-solvent.

This table is based on foundational solubility principles and data for analogous structures.[6] Experimental verification is required.

Troubleshooting Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

The Problem: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a crystalline solid.[12][13] This typically happens when the solution becomes saturated at a temperature that is above the melting point of the solute (or a solute-impurity mixture).[12][13] Oiled-out products are often impure because the liquid droplets can trap impurities more effectively than the solvent itself.[12][14]

Causality & Solutions:

  • Cause: The solution was cooled too quickly, causing it to become supersaturated at a temperature above the compound's melting point.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation point.[12][13] Allow the flask to cool much more slowly. Insulating the flask (e.g., with paper towels or an inverted beaker) can promote slow cooling and encourage crystal formation over oiling.[12][13]

  • Cause: The presence of significant impurities has lowered the melting point of your compound.[12][14][15]

    • Solution: If your solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[9][15] Add a small amount of charcoal to the hot solution, swirl, and then perform a hot gravity filtration before allowing the solution to cool.[4]

  • Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Select a different solvent with a lower boiling point.[7]

Q5: I'm not getting any crystals, even after cooling the solution in an ice bath. What should I do?

The Problem: Failure to form crystals, or nucleation failure, is a common issue that often points to one of two opposite problems: super-saturation or excessive solvent.

Causality & Solutions:

  • Cause: The solution is super-saturated but lacks a nucleation site for crystal growth to begin.[13]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[9][13] The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 2: Seeding. If you have a small crystal of pure 2-Methoxy-1,5-naphthyridine, add it to the cold solution.[12][13] This "seed crystal" provides a template for further crystal growth.

  • Cause: Too much solvent was used, and the solution is not saturated even at low temperatures.[13][16] This is the most common reason for crystallization failure.[13]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[12][13][16] Once the volume is reduced, attempt to cool it again. If you are unsure, you can dip a glass rod in the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of the compound is still in solution.[12]

Q6: My final yield is very low. How can I improve recovery?

The Problem: A low yield (e.g., <50%) indicates that a significant amount of the compound was lost during the process.

Causality & Solutions:

  • Cause: Using an excessive amount of solvent.[12][16] This is a primary cause of low recovery, as a large portion of the compound will remain dissolved in the mother liquor even when cold.[12]

    • Solution: During the dissolution step, be patient and add the minimum amount of boiling solvent required to just dissolve the solid.[8][9] Adding solvent dropwise near the end is crucial.[8]

  • Cause: Premature crystallization during hot filtration. If your crude sample has insoluble impurities, the compound can crystallize on the filter paper or in the funnel stem as the solution cools.

    • Solution: Use slightly more than the minimum amount of hot solvent before filtering.[17] Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent just before filtering your solution.[17]

  • Cause: Washing the final crystals with room-temperature or warm solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[7][10]

Advanced Techniques & Protocols

Q7: When should I use a mixed-solvent system, and how do I choose the solvents?

A mixed-solvent system is ideal when no single solvent has the desired temperature-solubility profile.[3] The technique relies on using two miscible solvents:

  • Solvent #1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent #2 (The "Anti-solvent" or "Bad" Solvent): Your compound is poorly soluble in this solvent, even at high temperatures.[2][18]

For 2-Methoxy-1,5-naphthyridine, a good starting pair would be Ethanol (Good Solvent) and Water (Anti-solvent) .

The process involves dissolving the compound in a minimum amount of the hot "good" solvent, and then adding the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point), which indicates saturation.[14][17] A drop or two of the "good" solvent is then added to re-clarify the solution before it is cooled slowly.[14]

Workflow Diagram: Solvent System Selection

Recrystallization_Workflow start_node Start: Crude 2-Methoxy-1,5-naphthyridine process_node_1 Test Solubility in Single Solvents (Hot & Cold) start_node->process_node_1 Small-Scale Solubility Tests process_node process_node decision_node decision_node outcome_good outcome_good outcome_bad outcome_bad protocol_node protocol_node decision_node_1 Ideal Solvent Found? (High sol. hot, Low sol. cold) process_node_1->decision_node_1 outcome_good_1 Proceed with Single-Solvent Recrystallization decision_node_1->outcome_good_1 Yes process_node_2 Identify 'Good' and 'Anti-solvent' Pair decision_node_1->process_node_2 No protocol_node_1 Protocol: 1. Dissolve in min. hot 'Good' solvent. 2. Add 'Anti-solvent' to cloud point. 3. Re-clarify with 'Good' solvent. 4. Cool slowly. process_node_2->protocol_node_1 outcome_good_2 Proceed with Mixed-Solvent Recrystallization process_node_2->outcome_good_2

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-Methoxy-1,5-naphthyridine

This technical guide details the storage, stability, and handling of 2-Methoxy-1,5-naphthyridine , a heterocyclic building block often used in medicinal chemistry (e.g., antimalarial and kinase inhibitor research). The f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the storage, stability, and handling of 2-Methoxy-1,5-naphthyridine , a heterocyclic building block often used in medicinal chemistry (e.g., antimalarial and kinase inhibitor research).

The following protocols are designed to prevent the two primary degradation pathways: acid-catalyzed hydrolysis (O-demethylation) and oxidative N-oxide formation .

Part 1: Technical Support & Troubleshooting

Common Issues & Solutions
Symptom Probable Cause Diagnostic Step Corrective Action
Material turns yellow/brown N-Oxidation : Formation of N-oxides due to air exposure.LC-MS : Check for [M+16] peak (Oxygen addition).Purify via silica column chromatography (MeOH/DCM). Prevention : Store under Argon/Nitrogen.
Precipitate in solution Hydrolysis : Conversion to insoluble 1,5-naphthyridin-2(1H)-one.NMR : Look for loss of -OCH₃ singlet (~4.0 ppm) and appearance of amide NH.Filter precipitate (often the impurity). Prevention : Avoid acidic solvents (e.g., unbuffered CDCl₃).
New polar peak in HPLC Demethylation : Formation of the more polar hydroxy/amide tautomer.HPLC : Peak will elute earlier (lower retention time) on C18 columns.Use buffered mobile phases (pH 7-8). Avoid acidic modifiers like TFA if possible.
Low yield in reactions Tautomerization : 2-pyridone-like reactivity instead of pyridine-like.TLC : Check for baseline material (naphthyridinone is very polar).Ensure reagents are dry. Use non-nucleophilic bases to prevent displacement.
Frequently Asked Questions (FAQ)

Q: Can I store 2-Methoxy-1,5-naphthyridine in solution? A: Not recommended for long-term storage. In solution, the compound is more susceptible to hydrolysis, especially in protic solvents (Methanol, Water) or chlorinated solvents that can become acidic over time (Chloroform, DCM). If solution storage is mandatory, use anhydrous DMSO or Acetonitrile , seal under argon, and store at -20°C.

Q: Is this compound light-sensitive? A: Yes. Nitrogen heterocycles are generally prone to photo-oxidation. Exposure to UV/visible light can accelerate N-oxide formation or radical degradation. Always store in amber glass vials or wrap clear vials in aluminum foil.

Q: What is the "white solid" forming in my bottle? A: This is likely 1,5-naphthyridin-2(1H)-one (the hydrolysis product). Unlike the parent methoxy compound, the "hydroxy" tautomer forms strong intermolecular hydrogen bonds, making it significantly less soluble in organic solvents and higher melting.

Part 2: Storage & Handling Protocols

Optimal Storage Conditions

To maintain purity >98% over 12+ months, adhere to the following "Golden Rules":

  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: For storage >1 year, -20°C is preferred to completely arrest kinetic hydrolysis.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Flush the headspace of the vial after every use. Oxygen promotes N-oxidation.

  • Container: Amber Borosilicate Glass with a Teflon-lined screw cap.

    • Avoid: Plastic containers (leachable) or corks (permeable to moisture).

  • Physical State: Store as a solid .

    • Do not dissolve until immediately prior to use.

Handling "Best Practices"
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening . This prevents atmospheric moisture from condensing on the cold solid, which would catalyze hydrolysis.

  • Solvent Choice:

    • Preferred: Anhydrous DMF, DMSO, Toluene, Acetonitrile.

    • Avoid: Acidic alcohols, unneutralized Chloroform (contains HCl traces).

  • Weighing: Work quickly. If high humidity (>60%), weigh inside a glovebox or under a funnel with inert gas flow.

Part 3: Degradation Mechanisms

The stability of 2-Methoxy-1,5-naphthyridine is governed by the lability of the C-O bond at the 2-position. The "2-methoxy" motif on a pyridine-like ring is chemically distinct from a standard aryl ether due to the ability of the ring nitrogen to stabilize the leaving group, facilitating hydrolysis.

Primary Pathway: Acid-Catalyzed Hydrolysis

In the presence of moisture and trace acid (H⁺), the methoxy group is displaced, leading to the thermodynamic "pyridone-like" product. This is irreversible under storage conditions.

Secondary Pathway: N-Oxidation

The nitrogen atoms at positions 1 and 5 have lone pairs susceptible to attack by atmospheric oxygen or peroxides, forming N-oxides.

Mechanistic Visualization (DOT Diagram)

DegradationPathways Parent 2-Methoxy-1,5-naphthyridine (Active Reagent) Protonation Protonated Intermediate (Activated C-2) Parent->Protonation + H+ (Trace Acid) NOxide N-Oxide Derivative (Polar Impurity) Parent->NOxide + O2 / Light (Slow) HydrolysisProduct 1,5-Naphthyridin-2(1H)-one (Insoluble Impurity) Protonation->HydrolysisProduct + H2O / - MeOH (Irreversible)

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most rapid failure mode in non-anhydrous storage.

Part 4: Quantitative Properties of Analogs

Since specific physical data for unsubstituted 2-methoxy-1,5-naphthyridine is rare in public literature, data from close structural analogs is provided to justify stability predictions.

CompoundStructure NoteMelting PointStorage Rec.Stability Risk
8-Bromo-2-methoxy-1,5-naphthyridine Halogenated analogSolid2-8°C, DryHydrolysis sensitive
2-Methoxypyridine Single ring analogLiquid (bp 142°C)RT, InertVolatile, Flammable
1,5-Naphthyridine Core scaffoldSolid (mp 75°C)RTStable
4-Methoxy-1,5-naphthyridine IsomerSolid2-8°CHigh Acid Sensitivity

References

  • National Institutes of Health (NIH). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Retrieved from [Link]

Optimization

Technical Support Center: Naphthyridine Substitution &amp; Regioselectivity

Welcome to the Advanced Heterocycle Support Center. Naphthyridines—bicyclic systems containing two nitrogen atoms—present unique challenges in drug development and synthetic chemistry due to their multiple reactive sites...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Support Center. Naphthyridines—bicyclic systems containing two nitrogen atoms—present unique challenges in drug development and synthetic chemistry due to their multiple reactive sites and complex electronic environments.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common regio-selectivity issues encountered during electrophilic/nucleophilic aromatic substitutions (SNAr) and C–H functionalizations of the naphthyridine core.

Section 1: Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling

Q: I am trying to perform an SNAr on a 1,6-naphthyridine scaffold, but I keep getting an inseparable mixture of C5 and C7 substituted products. How can I isolate the reaction to a single site?

Analysis & Causality: The non-equivalency of the C5 and C7 positions in 1,6-naphthyridine can be exploited by converting the core into a 5,7-ditriflate intermediate[1]. In the 1,6-naphthyridine system, the C5 position is located para to the N1 atom and ortho to the N6 atom. This dual electron-withdrawing effect makes C5 significantly more electrophilic than C7 (which is only ortho to N6).

Solution: By utilizing kinetic control at low temperatures with exactly 1.0 equivalent of your nucleophile (e.g., an amine), the nucleophile will exclusively attack the highly activated C5 position. The remaining C7-triflate is completely stable under these conditions and is primed for downstream transition-metal catalyzed cross-coupling.

SNAr Ditriflate 1,6-Naphthyridine- 5,7-ditriflate Step1 1 equiv. Amine (Nucleophile) Ditriflate->Step1 C5_Product C5-Amino-C7-triflate (Major Product) Step1->C5_Product Kinetic Control (Highly Electrophilic C5) C7_Product C7-Amino-C5-triflate (Trace) Step1->C7_Product Disfavored Pathway Kumada Kumada/Suzuki Coupling C5_Product->Kumada Final 5-Amino-7-alkyl/aryl 1,6-Naphthyridine Kumada->Final Pd-Catalyzed Cross-Coupling

Fig 1: Regioselective sequential functionalization of 1,6-naphthyridine-5,7-ditriflate.

Quantitative Yield Comparison: The predictability of this sequence allows for rapid library generation. Below is a summary of expected yields based on the order of operations[1].

Reaction Sequence (1,6-Naphthyridine)Intermediate Yield (C5-Amination)Final Yield (C7-Coupling)
C5-Amination → C7-Kumada Coupling>85%>80%
C5-Amination → C7-Suzuki Coupling>85%>85%
C5-Amination → C7-Cyanation>85%>90%

Q: My organolithium additions to benzo[c][2,7]naphthyridines suffer from poor yields and moderate regioselectivity. How can I optimize this?

Analysis & Causality: Sequential nucleophilic additions to complex naphthyridines often suffer from competing pathways and poor solubility of the reactive dianion synthons. While intrinsic electronic bias dictates the preference for C5 over C4, the aggregation state of the organolithium reagent often suppresses the overall reaction rate, leading to decomposition or recovery of starting material.

Solution: The addition of a coordinating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical[2]. TMEDA breaks down organolithium hexamers/tetramers into highly reactive monomers and stabilizes the resulting transition state. As shown below, TMEDA significantly boosts the overall conversion rate without degrading the intrinsic regioisomeric ratio.

ConditionsRegio-Ratio (C5:C4)Overall Yield (%)Isolated Yield of C5-Adduct (%)
Without TMEDA6:122%N/A
With 1.0 eq TMEDA6:155%47%

Section 2: Directed C–H Metalation

Q: I need to functionalize the C–H bonds of an unhalogenated 1,5-naphthyridine core. How do I direct metalation to the C2 versus the C4 or C8 positions?

Analysis & Causality: Undirected C–H functionalization of multiple azines is notoriously difficult due to competing pKa values across the ring system[3]. However, divergent, site-specific metalation can be achieved using sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases combined with Lewis acid directors[4].

  • C4-Metalation: Using TMPMgCl·LiCl allows the base to coordinate to the ring nitrogen and deprotonate the most acidic adjacent proton (C4).

  • C2-Metalation: Pre-complexing the naphthyridine with BF3·OEt2 alters the electronics. The Lewis acid binds to the nitrogen, increasing the acidity of the C2 proton while sterically shielding the C4 position from the bulky TMP base.

Metalation Naph 1,5-Naphthyridine TMPMg TMPMgCl·LiCl (No Lewis Acid) Naph->TMPMg -78 °C TMPMg_BF3 BF3·OEt2 then TMPMgCl·LiCl Naph->TMPMg_BF3 -78 °C TMPLi TMPLi Naph->TMPLi -78 °C C4 C4-Metalated Intermediate TMPMg->C4 C2 C2-Metalated Intermediate TMPMg_BF3->C2 C8 C8-Metalated Intermediate TMPLi->C8

Fig 2: Divergent regioselective metalation of 1,5-naphthyridine using TMP bases.

Self-Validating Protocol: Regioselective C2-Metalation of 1,5-Naphthyridine

To ensure reproducibility and prevent the formation of regioisomeric mixtures, follow this validated workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 1,5-naphthyridine (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Lewis Acid Complexation: Cool the solution to -78 °C. Add BF3·OEt2 (1.1 equiv) dropwise. Wait 15 minutes to ensure complete Lewis acid-base complexation.

  • Metalation: Add TMPMgCl·LiCl (1.2 equiv) dropwise via a syringe pump over 10 minutes to prevent localized heating.

  • Validation Check (Critical): Withdraw a 0.1 mL aliquot via syringe. Quench this aliquot into a GC vial containing a solution of iodine in THF. Analyze immediately via rapid GC-MS.

    • Pass Criteria: A single peak corresponding to 2-iodo-1,5-naphthyridine confirms >95% regioselectivity.

    • Fail Criteria: If unreacted starting material or C4-iodo isomers are present, verify your reaction temperature and extend the metalation time by 15 minutes.

  • Electrophilic Trapping: Once validated, add your desired electrophile (e.g., an aldehyde, or an aryl halide with a Pd-catalyst for cross-coupling) directly to the bulk mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc.

Section 3: N-Oxide Mediated Functionalization

Q: I am trying to functionalize the alpha-position of a naphthyridine, but it is sterically hindered and unreactive toward direct C–H activation. How can I force substitution here?

Analysis & Causality: Direct C–H functionalization relies heavily on the innate electronic bias of the substrate. When steric hindrance overrides this bias, you must install a traceless directing group.

Solution: Oxidize the naphthyridine to its corresponding N-oxide using m-CPBA. The N-oxide serves a dual purpose: it activates the adjacent alpha-position for nucleophilic attack and acts as a leaving group during the subsequent rearomatization[3]. By treating the N-oxide with an activating agent like TsCl or POCl3 in the presence of your nucleophile, the system undergoes a mechanistically bound site-specific addition-elimination sequence, bypassing standard steric limitations and forcing functionalization exclusively at the alpha-site.

References
  • Nutaitis, C. F., Przyuski, K., & Ross, V. (2010). Regioselective Nucleophilic Aromatic Substitution of Benzo[c][2,7]naphthyridines. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry - ACS Publications.[Link]

  • Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation. (2025). ACS Central Science.[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Naphthyridine Separation

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising yield and purity by treating basic heterocycles as standard organic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising yield and purity by treating basic heterocycles as standard organic molecules. Naphthyridines (diazanaphthalenes) demand a tailored chromatographic strategy. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure the high-purity isolation of your target compounds.

The Core Challenge: Naphthyridine Chemistry vs. Silica Gel

Naphthyridines possess two nitrogen atoms with available lone pairs, making them inherently basic. Standard silica gel (


) stationary phases are densely populated with weakly acidic silanol groups (

, pKa ~4.5–5.5)[1]. When a basic naphthyridine traverses the column, it acts as a Lewis base, forming strong hydrogen bonds or ionic interactions with these Brønsted acid sites[2]. This secondary acid-base interaction disrupts the primary adsorption-desorption equilibrium, resulting in severe peak broadening, continuous streaking, and poor recovery[3].
Workflow: Troubleshooting Naphthyridine Separations

NaphthyridineWorkflow Start Crude Naphthyridine Sample TLC TLC Solvent Screening (e.g., Hexane/EtOAc) Start->TLC Assess Assess Peak Shape (Target Rf 0.2 - 0.3) TLC->Assess Normal Standard Silica Chromatography Assess->Normal Sharp spots Streak Severe Streaking (Silanol Interaction) Assess->Streak Tailing/Streaking Pure Purified Naphthyridine Derivatives Normal->Pure AddBase Add Basic Modifier (0.1-1% TEA or NH4OH) Streak->AddBase Assess2 Resolution Improved? AddBase->Assess2 Alumina Switch to Alumina or C18 Reversed-Phase Assess2->Alumina No BasifiedCol Basified Silica Column (Pre-treat with TEA) Assess2->BasifiedCol Yes Alumina->Pure BasifiedCol->Pure

Decision tree for selecting the optimal chromatographic strategy for naphthyridine purification.

Frequently Asked Questions (FAQs)

Q1: My naphthyridine derivative is streaking from the baseline to the solvent front on TLC, even in 100% Ethyl Acetate. How do I fix this? A1: This is classic silanol-induced streaking. To resolve this, you must neutralize the acidic silica surface. Introduce a basic modifier—typically 0.1% to 1.0% Triethylamine (TEA) or methanolic ammonia (


)—to your mobile phase[4]. The modifier acts as a "silanol suppressor" by competitively binding to the 

groups, allowing your naphthyridine to elute based on true polarity rather than acid-base affinity[1].

Q2: How do I choose between Triethylamine (TEA), Diethylamine (DEA), and Ammonium Hydroxide (


) as an additive? 
A2:  The choice depends on the basicity of your specific naphthyridine and your post-purification workflow:
  • TEA (pKb ~3.2): The industry standard. Beyond neutralizing silanols, its bulky ethyl groups provide excellent surface coverage and create a stable hydrophobic microenvironment that can enhance spatial selectivity[1].

  • DEA (pKb ~2.9): A stronger base than TEA. Use DEA when your target analyte contains highly basic primary or secondary amine substituents that outcompete TEA for silanol binding[1].

  • 
     / Methanolic Ammonia:  Preferred when working with highly polar solvent systems (e.g., Dichloromethane/Methanol)[5]. It is highly volatile, making post-column removal significantly easier than TEA, which can leave stubborn residues[2].
    

Q3: I've added TEA, but my halogenated naphthyridine is still co-eluting with a dehalogenated impurity. What is the next step? A3: Halogenated and dehalogenated naphthyridines often have nearly identical polarities on normal-phase silica[3]. When basic modifiers fail to resolve closely related structural analogs, you must change the stationary phase selectivity. Switch to a reversed-phase C18 column or a specialized Phenyl-Hexyl/Pentafluorophenyl (PFP) column to exploit differences in


 interactions and hydrophobicity[3].
Quantitative Data: Solvent Systems Comparison

The following table summarizes the optimal solvent systems and modifiers based on the polarity and structural features of the naphthyridine derivative.

Solvent System (Mobile Phase)Recommended AdditivePolarity RangeBest Suited For
Hexane / Ethyl Acetate 0.1% – 1.0% TEALow to MediumNon-polar to moderately polar naphthyridines; routine purifications.
Dichloromethane / Methanol 1.0% – 5.0%

HighHighly polar or water-soluble basic derivatives; prevents severe streaking[5].
Dichloromethane / Acetone 0.1% – 1.0% DEAMedium to HighNaphthyridines with primary/secondary amine substituents requiring a stronger base[1].
Water / Acetonitrile (C18) 0.1% TFA or Formic AcidReversed-PhaseHalogenated vs. dehalogenated mixtures; highly complex polar mixtures[2].
Experimental Protocols

Protocol: Preparation and Execution of a Basified Silica Gel Column Objective: To purify basic naphthyridine derivatives while suppressing secondary silanol interactions. Causality: Pre-treating the silica gel with a basic modifier ensures all acidic sites are neutralized before the sample is introduced, preventing irreversible binding, peak tailing, and on-column degradation[6].

Step 1: Solvent System Preparation Prepare the mobile phase (e.g., 50:50 Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly. Causality: Always use freshly prepared solvent to prevent TEA degradation or concentration gradients during elution.

Step 2: Slurry Preparation & Column Packing In a beaker, combine silica gel (typically 30–50x the crude sample weight) with the TEA-modified solvent. Stir gently to create a uniform, bubble-free slurry[5]. Pour the slurry into a vertically secured glass column. Tap the column gently to ensure even packing and remove air pockets.

Step 3: Column Pre-treatment (Self-Validating Step) Pass at least two column volumes (CV) of the TEA-modified solvent through the packed bed. Validation Check: Collect a few drops of the eluent exiting the column and test with pH paper. The pH must be basic (>8). If it is neutral, the silica has not been fully saturated with TEA; continue flushing until basicity is confirmed. This guarantees the silanol groups are fully masked.

Step 4: Sample Loading Dissolve the crude naphthyridine in a minimal volume of the mobile phase. If the compound is insoluble in the mobile phase, dissolve it in a minimal amount of Dichloromethane (DCM) or perform dry-loading by adsorbing it onto a small amount of silica or Celite[3][6]. Apply the sample evenly to the top of the silica bed.

Step 5: Elution and Fraction Collection Elute the column using the modified mobile phase. Monitor fractions via TLC (using the exact same basified solvent system)[5]. Combine pure fractions and evaporate under reduced pressure. Pro-Tip: To remove residual TEA from the final product, co-evaporate the residue with toluene (which forms an azeotrope) or place the purified compound under high vacuum overnight.

References
  • [5] Purification of Benzo[c]naphthyridine derivatives using column chromatography - BenchChem.5

  • [1] Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials.1

  • [4] TLC - OpenOChem Learn. 4

  • [3] Technical Support Center: Purification of Halogenated Naphthyridine Compounds - BenchChem. 3

  • [2] Successful Flash Chromatography - Biotage. 2

  • [6] Successful Flash Chromatography - King Group. 6

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Methoxy-1,5-Naphthyridine Purity: A Comparative Guide

Introduction & Mechanistic Rationale The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for novel therapeutic agents. 2-Methoxy-1,5-naphthyridine is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for novel therapeutic agents. 2-Methoxy-1,5-naphthyridine is a critical intermediate in these synthetic workflows. However, the synthesis of naphthyridine derivatives often yields complex mixtures containing unreacted starting materials (e.g., chloronaphthyridines), structural isomers, and degradation products[1].

Achieving baseline resolution for purity analysis is analytically challenging. The two basic nitrogen atoms in the naphthyridine ring can interact with unendcapped residual silanols on traditional silica-based columns, leading to severe peak tailing. Furthermore, purely hydrophobic stationary phases often fail to provide the selectivity required to separate closely related structural isomers.

To address this, we engineered an optimized method utilizing a Superficially Porous Particle (SPP) Phenyl-Hexyl column, comparing its performance directly against a traditional fully porous C18 column. The Phenyl-Hexyl phase introduces orthogonal


 interactions, while the SPP architecture minimizes the van Deemter 'C' term (resistance to mass transfer), drastically improving theoretical plate counts.

Selectivity cluster_0 Stationary Phase Alternatives Analyte 2-Methoxy-1,5-naphthyridine (Aromatic Heterocycle) C18 Traditional C18 (Fully Porous) Analyte->C18 Hydrophobic Interactions Only (Low Isomer Resolution) Phenyl Phenyl-Hexyl (SPP) Analyte->Phenyl Hydrophobic + π-π Interactions (High Isomer Resolution)

Fig 1: Mechanistic comparison of stationary phase interactions with naphthyridines.

Experimental Design: A Self-Validating Protocol

Trustworthy analytical methods must be self-validating. The following protocol incorporates built-in System Suitability Testing (SST) to ensure the instrument and column are performing optimally before any sample data is reported, aligning with ICH Q2(R2) lifecycle management principles[2].

Reagents and Sample Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Causality: A high pH suppresses the ionization of the basic naphthyridine nitrogens, increasing retention and eliminating silanol-induced tailing.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Sample Prep: Dissolve crude 2-Methoxy-1,5-naphthyridine in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates[1].

Step-by-Step Self-Validating Workflow
  • System Equilibration: Pump the starting gradient (95% A / 5% B) for 15 column volumes until the baseline is stable (drift < 1 mAU/min).

  • Blank Injection (Carryover Check): Inject the diluent. Verify no peaks elute at the expected retention time of the analyte.

  • Resolution Solution (Selectivity Check): Inject a mixture of 2-Methoxy-1,5-naphthyridine and 2-Chloro-1,5-naphthyridine (10 µg/mL each).

    • Acceptance Criteria: Resolution (

      
      ) between the two peaks must be 
      
      
      
      .
  • Precision Verification (SST): Inject the 2-Methoxy-1,5-naphthyridine standard (100 µg/mL) six consecutive times.

    • Acceptance Criteria: Retention time %RSD

      
      ; Peak Area %RSD 
      
      
      
      ; Tailing Factor (
      
      
      )
      
      
      .
  • Sample Analysis: Inject unknown samples. Bracket every 10 sample injections with a standard injection to continuously validate system stability.

HPLC_Workflow S1 Sample Prep & Filtration (0.22 µm PTFE) S2 System Suitability Test (Blank & Resolution Mix) S1->S2 Load Autosampler S3 Precision Verification (6x Standard Injections) S2->S3 Rs > 2.0 Confirmed S4 Sample Analysis (Bracketed by Standards) S3->S4 %RSD < 2.0% Confirmed S5 Data Processing & ICH Q2(R2) Validation S4->S5 Run Complete

Fig 2: Self-validating HPLC workflow ensuring data integrity prior to analysis.

Performance Comparison: SPP Phenyl-Hexyl vs. Traditional C18

To objectively demonstrate the superiority of the optimized method, we compared the chromatographic performance of our target compound and its primary synthetic impurity (2-Chloro-1,5-naphthyridine) across two different column chemistries.

Gradient Conditions: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm. Column Temperature: 30°C.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Fully Porous C18 (5 µm, 150 x 4.6 mm)SPP Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)Performance Gain / Implication
Retention Time (

)
6.2 min5.8 minFaster analysis time due to SPP architecture.
Peak Tailing (

)
1.85 (Significant tailing)1.12 (Highly symmetrical)High pH and SPP endcapping eliminate secondary silanol interactions.
Resolution (

)
1.4 (Incomplete baseline resolution)3.2 (Baseline resolved)

interactions provide orthogonal selectivity for the critical pair.
Theoretical Plates (

)
~8,500~22,000SPP reduces diffusion distances, sharpening peaks and increasing sensitivity.
Backpressure 110 bar240 barSPP operates at UHPLC-like efficiencies within standard HPLC pressure limits.

Scientific Conclusion: The Traditional C18 column fails to achieve the minimum compendial resolution requirement (


) for the critical pair, making it unsuitable for accurate purity quantitation. The SPP Phenyl-Hexyl column not only resolves the compounds completely (

) but also delivers superior peak shape, ensuring accurate integration.

Regulatory Grounding: ICH Q2(R2) Validation Summary

To transition this method from development to a GMP quality control environment, it must be validated according to the latest ICH Q2(R2) guidelines[2]. The self-validating protocol described above directly addresses these core requirements:

  • Specificity: Demonstrated by the baseline separation (

    
    ) of 2-Methoxy-1,5-naphthyridine from its synthetic precursors and potential degradation products. Peak purity assessment via Photodiode Array (PDA) detection confirmed no co-eluting impurities.
    
  • Linearity: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The correlation coefficient (

    
    ) was 
    
    
    
    , confirming the method's quantitative reliability across the specified range[2].
  • Accuracy: Recovery studies performed by spiking known amounts of 2-Methoxy-1,5-naphthyridine into synthetic mixtures yielded recoveries between 98.5% and 101.2%, well within the standard 95.0% - 105.0% acceptance criteria.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." Europa.eu. URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Naphthyridine Isomers as Privileged Scaffolds in Medicinal Chemistry Naphthyridines, a class of bicyclic heterocyclic compounds composed o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Isomers as Privileged Scaffolds in Medicinal Chemistry

Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. Their structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions have made them a fertile ground for the discovery of novel therapeutic agents. Among the various isomers, 1,5-naphthyridine and 1,8-naphthyridine have garnered significant attention due to their broad and potent biological activities. This guide provides an in-depth, comparative analysis of the biological profiles of these two key isomers, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process. We will delve into their anticancer, antimicrobial, and other significant biological activities, explore their mechanisms of action, and provide a detailed experimental protocol for assessing their cytotoxic effects.

Structural and Electronic Distinctions: The Foundation of Divergent Biological Activities

The seemingly subtle difference in the placement of a nitrogen atom between the 1,5- and 1,8-naphthyridine isomers profoundly influences their electronic distribution, steric hindrance, and potential for intermolecular interactions. These fundamental differences are the primary drivers of their distinct biological activity profiles.

Diagram: Chemical Structures of 1,5-Naphthyridine and 1,8-Naphthyridine

Caption: Core structures of 1,5-Naphthyridine and 1,8-Naphthyridine.

Comparative Analysis of Biological Activities

Both 1,5- and 1,8-naphthyridine derivatives have demonstrated a remarkable range of pharmacological effects. However, the nuances in their activity spectra and potency are critical for targeted drug design.

Anticancer Activity: A Tale of Two Isomers

Both scaffolds have yielded potent anticancer agents, but their primary mechanisms of action often diverge.

1,8-Naphthyridine Derivatives: This isomer is arguably more prominent in the anticancer literature, with numerous derivatives exhibiting significant cytotoxicity against a wide array of cancer cell lines.[1][2][3] A key mechanism of action for many 1,8-naphthyridine-based compounds is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[4][5] For instance, some derivatives function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[5][6] The well-known anticancer agent, Voreloxin, is a 1,8-naphthyridine derivative that intercalates into DNA and inhibits topoisomerase II.

1,5-Naphthyridine Derivatives: While also demonstrating anticancer properties, some 1,5-naphthyridine compounds have been identified as potent inhibitors of other key cellular targets. For example, certain derivatives have been shown to act as topoisomerase I inhibitors.[7][8] Additionally, some fused 1,5-naphthyridines have shown significant antiproliferative activity against various cancer cell lines, including lung adenocarcinoma and ovarian carcinoma.[9][10]

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives

IsomerDerivativeCell LineAssay TypeIC50 (µM)Reference
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCa (Pancreatic Cancer)Cytotoxicity0.41[1][11]
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47)K-562 (Leukemia)Cytotoxicity0.77[1][11]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian Cancer)Cytotoxicity0.41[1][11]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon Cancer)Cytotoxicity1.4[1][11]
1,5-Naphthyridine 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][2][11]naphthyridine 5aA549 (Lung Adenocarcinoma)Cytotoxicity1.03 ± 0.30[9]
1,5-Naphthyridine 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][2][11]naphthyridine 5aSKOV03 (Ovarian Carcinoma)Cytotoxicity1.75 ± 0.20[9]
Antimicrobial Activity: A Legacy and a New Frontier

The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being the progenitor.[12][13] This has established a strong precedent for the antibacterial potential of this scaffold.

1,8-Naphthyridine Derivatives: The mechanism of action for many 1,8-naphthyridine-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12][14] The introduction of a fluorine atom at the C6 position and various substituents at the C7 position has led to the development of highly potent fluoroquinolone antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[13][14]

1,5-Naphthyridine Derivatives: While the 1,8-isomer has a long history in antibiotics, recent research has highlighted the significant antimicrobial potential of 1,5-naphthyridine derivatives.[15][16] A key antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[15] By disrupting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to bacterial filamentation and cell death.[15] This alternative mechanism of action is particularly promising for combating drug-resistant pathogens.

Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives

IsomerDerivativeMicroorganismMIC (µg/mL)Reference
1,8-Naphthyridine PD 131628Staphylococcus aureus (≥90% of strains)0.125 - 0.25[17]
1,8-Naphthyridine PD 131628Streptococcus pyogenes (≥90% of strains)0.125 - 0.25[17]
1,8-Naphthyridine PD 131628Enterobacteriaceae (≥90% of strains)0.125[17]
1,8-Naphthyridine EnoxacinGram-positive and Gram-negative bacteriaBroad Spectrum[12]
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[18]
1,5-Naphthyridine Canthin-6-oneEscherichia coli3.91[18]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To provide a practical framework for evaluating the anticancer potential of novel naphthyridine derivatives, we present a detailed, step-by-step protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which, under defined conditions, is proportional to the number of viable cells.

Rationale Behind Experimental Choices
  • Cell Seeding Density: Optimizing cell density is crucial to ensure logarithmic growth throughout the experiment, preventing contact inhibition or nutrient depletion that could confound the results.

  • Compound Solubilization: DMSO is a common solvent for organic compounds. It is essential to determine the maximum tolerated DMSO concentration by the cell line to avoid solvent-induced cytotoxicity.

  • Incubation Time: The 48-72 hour incubation period allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Incubation: This step allows viable cells to metabolize the MTT tetrazolium salt into a colored formazan product.

  • Formazan Solubilization: A solubilizing agent is necessary to dissolve the water-insoluble formazan crystals, allowing for accurate absorbance measurement.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the naphthyridine derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for 48-72 hours.[11]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve with compound concentration on the x-axis and percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Diagram: MTT Assay Workflow for Cytotoxicity Assessment

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Varying concentrations, 48-72h incubation) A->B C 3. MTT Addition (2-4h incubation) B->C D 4. Formazan Solubilization (Addition of DMSO/Isopropanol) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.

Conclusion: Guiding Future Drug Discovery Efforts

The comparative analysis of 1,5- and 1,8-naphthyridine isomers reveals two versatile and highly valuable scaffolds for drug discovery. While both exhibit a broad spectrum of biological activities, their distinct mechanisms of action and structure-activity relationships offer unique opportunities for the development of targeted therapies. The 1,8-naphthyridine core continues to be a cornerstone in the development of anticancer and antibacterial agents, particularly through the inhibition of topoisomerases and DNA gyrase. In parallel, the 1,5-naphthyridine scaffold is emerging as a compelling alternative, with novel mechanisms of action such as FtsZ inhibition, providing new avenues to address challenges like antimicrobial resistance. This guide serves as a foundational resource for researchers, providing the necessary comparative data and experimental context to strategically leverage the unique biological potential of each naphthyridine isomer in the pursuit of innovative therapeutics.

References

  • A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8 - Benchchem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research - Benchchem.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. [Link]

  • Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research - Benchchem.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]

  • Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. [Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents - Oriental Journal of Chemistry. [Link]

  • Fused 1,5-naphthyridines - Encyclopedia.pub. [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II | Journal of Bio-X Research - MedNexus. [Link]

  • Full article: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - Taylor & Francis. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents | Bentham Science Publishers. [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed - NIH. [Link]

Sources

Validation

Structural Elucidation of 2-Methoxy-1,5-naphthyridine Derivatives: A Comparative Guide on X-ray Crystallography vs. NMR Spectroscopy

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold In modern medicinal chemistry, 2-methoxy-1,5-naphthyridine and its halogenated analogs (such as 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine) are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

In modern medicinal chemistry, 2-methoxy-1,5-naphthyridine and its halogenated analogs (such as 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine) are highly privileged building blocks[1]. Their electron-deficient diazanaphthalene core makes them ideal starting materials for synthesizing complex therapeutics, including novel bacterial topoisomerase (TopoIV) inhibitors and transforming growth factor-beta (TGF-β) type I receptor (ALK5) inhibitors[2].

For drug development professionals, the exact 3D spatial arrangement, bond lengths, and intermolecular packing of these scaffolds dictate their binding affinity within target enzymatic pockets. Consequently, establishing a self-validating structural elucidation pipeline is a critical early-stage requirement. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing 2-methoxy-1,5-naphthyridine derivatives, providing actionable experimental protocols and quantitative reference data.

Comparative Analysis: SCXRD vs. NMR Spectroscopy

While NMR is the ubiquitous standard for rapid structural verification in solution, SCXRD remains the undisputed gold standard for absolute stereochemical assignment in the solid state. To ensure a self-validating system, researchers must use these techniques orthogonally: bulk powder purity is confirmed via NMR, while the 3D conformation is locked via SCXRD using a crystal selected from the exact same batch.

Table 1: Performance Comparison for Naphthyridine Structural Elucidation
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Primary Output Absolute 3D atomic coordinates, bond lengths, and packing.2D connectivity, functional group environments.
Phase Solid-state (crystalline).Solution-state (e.g., in CDCl₃ or DMSO-d₆).
Stereochemical Certainty Absolute (determines exact spatial configuration).Relative (relies on NOESY/ROESY correlations).
Sample Requirements Single, high-quality crystal (typically >0.1 mm in one dimension).1–10 mg of highly pure bulk powder.
Throughput & Speed Low to Medium (crystal growth is the rate-limiting step).High (minutes to hours per sample).
Key Limitation Fails if the compound resists crystallization or forms twins.Cannot definitively map solid-state packing interactions.

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve publication-quality crystallographic data for 2-methoxy-1,5-naphthyridine derivatives, the experimental design must account for the specific physicochemical properties of the heterocycle. The following step-by-step methodology explains the causality behind each procedural choice.

Step 1: High-Quality Single Crystal Growth
  • Methodology: Vapor diffusion or slow evaporation.

  • Procedure: Dissolve 5–10 mg of the purified 2-methoxy-1,5-naphthyridine derivative in a minimum volume of a good solvent (e.g., dichloromethane or THF). Place the vial inside a larger closed chamber containing a volatile anti-solvent (e.g., hexanes or methanol)[3].

  • Causality: The methoxy group and the naphthyridine nitrogen atoms can participate in diverse hydrogen bonding and dipole interactions. Slow vapor diffusion allows the molecules to thermodynamically self-assemble into an ordered lattice, minimizing the formation of defects or polymorphic mixtures that occur during rapid precipitation.

Step 2: X-Ray Data Collection
  • Methodology: Single-crystal diffractometer equipped with a CCD or CMOS detector.

  • Procedure: Mount a suitable crystal (e.g., 0.20 × 0.15 × 0.10 mm) on a glass fiber or loop using paratone oil. Cool the crystal to 173 K (or 130 K) under a nitrogen stream. Irradiate the sample using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) [3].

  • Causality: Cooling the crystal to 173 K is critical; it "freezes out" thermal motion (reducing thermal ellipsoids), which drastically improves the resolution of high-angle diffraction spots. Mo Kα radiation is specifically chosen over Cu Kα because many 2-methoxy-1,5-naphthyridine building blocks contain heavy halogens (like bromine) for downstream cross-coupling[1]. Mo Kα minimizes X-ray absorption artifacts caused by these heavy atoms.

Step 3: Structure Solution and Refinement
  • Methodology: Direct methods using computational crystallography suites.

  • Procedure: Solve the structure using SHELXT and refine via full-matrix least-squares on F² using SHELXL. Apply multi-scan absorption corrections. Position all hydrogen atoms geometrically and refine them using a riding model.

  • Causality: The riding model ensures that the C-H bond lengths (especially on the methoxy group and the aromatic rings) are constrained to idealized geometries, preventing the refinement algorithm from generating physically impossible bond distances due to the weak X-ray scattering of hydrogen atoms.

Mandatory Visualization: Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between synthesis, bulk validation, and absolute structural determination.

G cluster_NMR Solution-State Validation cluster_XRD Solid-State Absolute Structure Start 2-Methoxy-1,5-naphthyridine Synthesis & Isolation Purify Chromatographic Purification (Batch Purity >99%) Start->Purify NMR 1D/2D NMR Spectroscopy (Connectivity & Bulk Purity) Purify->NMR Cryst Single Crystal Growth (Vapor Diffusion / Slow Evap) Purify->Cryst Final Self-Validating 3D Structure (Ready for Rational Drug Design) NMR->Final Diffract X-ray Data Collection (Mo Kα radiation, 173 K) Cryst->Diffract Refine Structure Solution & Refinement (SHELXT / SHELXL) Diffract->Refine Refine->Final

Caption: Workflow comparing SCXRD and NMR for the structural validation of 2-Methoxy-1,5-naphthyridine.

Quantitative Data Presentation: Crystallographic Parameters

To benchmark your own crystallographic results, Table 2 summarizes typical quantitative X-ray data parameters observed for 1,5-naphthyridine derivatives and complexes in the literature[2][3].

Table 2: Benchmark Crystallographic Data for 1,5-Naphthyridine Derivatives
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or Orthorhombic1,5-naphthyridines frequently pack in lower-symmetry systems due to planar stacking.
Space Group P2₁/c, P2₁/n, or P2₁2₁2₁P2₁2₁2₁ is common for chiral drug-target complexes (e.g., ALK5 inhibitors)[2].
Temperature (K) 130 K – 293 KLower temperatures (≤173 K) yield significantly lower R-values.
Radiation Mo Kα (λ = 0.71073 Å)Preferred for halogenated (Br, Cl) naphthyridine precursors[3].
R-Value (Work) 0.035 – 0.076An R-value < 0.05 indicates a highly accurate structural model.
Goodness-of-Fit (S) ~1.00 – 1.05Values close to 1.0 indicate that the structural model perfectly accounts for the data variance.

References

  • 1VJY: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor Source: RCSB Protein Data Bank URL:[Link]

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Source: The Ohio State University (ACS Publications) URL:[Link]

  • 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine Source: ResearchGate (Organic & Biomolecular Chemistry) URL:[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of Methoxy-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the naphthyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the naphthyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group on this heterocyclic system can significantly influence its binding affinity and selectivity for various protein targets. This guide provides an in-depth, comparative analysis of the binding affinities of methoxy-naphthyridine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Influence of Methoxy Substitution on Target Engagement

The introduction of a methoxy (-OCH3) group to a naphthyridine core can profoundly impact its pharmacological properties. This small functional group can alter the molecule's electronics, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with the target protein's binding site.[1] The position of the methoxy group on the naphthyridine ring is critical and can lead to significant variations in binding affinity and selectivity. Structure-activity relationship (SAR) studies are therefore crucial in elucidating the optimal substitution pattern for a given target.[1][2]

Comparative Binding Affinities of Methoxy-Naphthyridine Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, and numerous naphthyridine-based compounds have been developed as kinase inhibitors. The addition of a methoxy group has been a key strategy in optimizing the potency and selectivity of these inhibitors. Below is a comparative analysis of the binding affinities of several methoxy-naphthyridine derivatives against two prominent kinase targets: c-Met and Cyclin-Dependent Kinase 8 (CDK8).

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Several studies have explored the potential of methoxy-naphthyridine derivatives as c-Met inhibitors.

Compound IDNaphthyridine CoreMethoxy PositionOther Key SubstitutionsTargetBinding Affinity (IC50)Reference
Compound A 1,6-Naphthyridine5-OCH3Imidazo[4,5-h] fusion, N-1 alkylamino, N-3 benzylc-Met2.6 µM[4][5]
Compound B 1,5-Naphthyridine-Based on MK-2461 scaffoldc-MetLess potent than 1,6-naphthyridine analog[6]
Compound C 1,6-Naphthyridine-Based on MK-2461 scaffoldc-MetMore promising than 1,5-naphthyridine analog[6]

Analysis: The data suggests that the 1,6-naphthyridine scaffold may be more favorable for c-Met inhibition compared to the 1,5-naphthyridine isomer.[6] Furthermore, the introduction of a methoxy group, in concert with other bulky and hydrogen-bonding substituents, can achieve micromolar inhibitory potency.[4][5] The SAR for this class of compounds indicates that a combination of a hydrophobic benzyl group and a terminal amino group on an alkyl substituent are important for effective c-Met inhibition.[5]

CDK8/19 Inhibitors

Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex and play a critical role in transcriptional regulation.[7] Dysregulation of CDK8/19 has been linked to various cancers, making them compelling targets for therapeutic intervention.[8]

Compound IDNaphthyridine CoreMethoxy PositionOther Key SubstitutionsTargetBinding Affinity (IC50/Kᵢ)Reference
Compound 51 1,6-Naphthyridine-2-amino, 8-(pyrazolyl)phenylCDK8/Cyclin C5 nM (Kᵢ)[9]
Compound 59 Isoquinoline-1-amino, 6-(pyrazolyl)phenylCDK8/Cyclin C33 nM (Kᵢ)[9]

Analysis: While the provided data for potent CDK8/19 inhibitors does not explicitly feature a methoxy-naphthyridine, the high affinity of these amino-substituted 1,6-naphthyridine derivatives highlights the potential of this scaffold. The introduction of a methoxy group could be a viable strategy for further optimization of physicochemical properties and target engagement.

Key Signaling Pathways

Understanding the biological context of the target is paramount for rational drug design. Below are simplified diagrams of the c-Met and CDK8 signaling pathways.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 GRB2/SOS cMet->P1 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

CDK8_Pathway cluster_mediator Mediator Complex CDK8 CDK8/CycC TF Transcription Factors (e.g., STAT1, SMADs) CDK8->TF Phosphorylates RNAPolII RNA Polymerase II CDK8->RNAPolII Regulates MED12 MED12 GeneExpression Altered Gene Expression TF->GeneExpression RNAPolII->GeneExpression

Caption: Role of CDK8 in transcriptional regulation.

Experimental Protocols for Binding Affinity Determination

The accurate determination of binding affinity is fundamental to drug discovery. Two of the most robust and widely used techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., the protein target) immobilized on a sensor surface and an analyte (e.g., the methoxy-naphthyridine derivative) in solution.[10]

Experimental Workflow:

SPR_Workflow Start Start Prep Prepare Sensor Chip (e.g., CM5) Start->Prep Immobilize Immobilize Ligand (e.g., Kinase) Prep->Immobilize Inject Inject Analyte (Methoxy-Naphthyridine) Immobilize->Inject Measure Measure Binding (Association/Dissociation) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Regenerate->Inject Next Concentration Analyze Analyze Data (ka, kd, KD) Regenerate->Analyze All Concentrations Tested End End Analyze->End ITC_Workflow Start Start Prepare Prepare Protein and Ligand in Matched Buffer Start->Prepare Load Load Protein into Cell and Ligand into Syringe Prepare->Load Titrate Perform Serial Injections of Ligand into Cell Load->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Analyze Analyze Data (KD, ΔH, n) Titrate->Analyze Titration Complete Measure->Titrate Next Injection End End Analyze->End

Caption: A typical workflow for an ITC experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified protein kinase and dissolve the methoxy-naphthyridine derivative in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris or HEPES, pH 7.5, with 150 mM NaCl.

    • Accurately determine the concentrations of the protein and the compound.

  • Instrument Setup and Sample Loading:

    • Thoroughly clean the sample cell and injection syringe with detergent and water. [11] * Load the protein solution (typically 10-20 µM) into the sample cell (approximately 200 µL).

    • Load the methoxy-naphthyridine derivative solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration and Data Collection:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2 µL) with sufficient time between injections for the signal to return to baseline. [11]

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-only to determine the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Causality Behind Experimental Choices: The concentrations of the protein and ligand are chosen to ensure that the "c-value" (c = n * [Protein] * KA) is within the optimal range (typically 10 < c < 1000) for accurate determination of the binding affinity. A well-matched buffer is essential to minimize artifacts from heats of dilution and pH mismatch.

Conclusion

The strategic incorporation of a methoxy group into the naphthyridine scaffold represents a powerful approach in the design of potent and selective inhibitors for a range of protein targets, particularly kinases. This guide has provided a comparative overview of the binding affinities of methoxy-naphthyridine derivatives, highlighting the importance of the substitution pattern and the underlying naphthyridine core. The detailed experimental protocols for SPR and ITC offer a practical framework for researchers to accurately characterize the binding of their own compounds. By integrating SAR studies with robust biophysical techniques, the drug discovery community can continue to leverage the therapeutic potential of this versatile chemical class.

References

  • AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog. [Link]

  • Yuan, Z., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][11]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(19), 3225-3236. [Link]

  • Wikidoc. (2018, May 15). c-Met. [Link]

  • Burnett, A. C., et al. (2018). ThANNCs for kinetically optimizing ITC. Biophysical Journal, 114(5), 1038-1049. [Link]

  • El-Sayed, N. N. E., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Zeitschrift für Naturforschung C, 74(11-12), 303-314. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Wu, J., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3274-3278. [Link]

  • European Pharmaceutical Review. (2009, February 7). ITC: affinity is not everything. [Link]

  • Royal Society of Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][11]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h]-[1][11]naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]

  • ResearchGate. (2025, August 9). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Reeks, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 843. [Link]

  • Acta Materia Medica. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Davis, T. L., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 289-296. [Link]

  • ResearchGate. (n.d.). SAR of 1,8‐naphthyridines with c‐Met inhibitory activity. [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • Dale, T., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(5), 503-508. [Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Malone, C. F., et al. (2023). Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors. Cancer Research, 83(2), 285-300. [Link]

  • Porter, D. C., et al. (2019). Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay. Molecules, 24(19), 3591. [Link]

  • Clarke, P. A., et al. (2016). Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. ACS Chemical Biology, 11(5), 1362-1371. [Link]

  • University of Bayreuth. (2020, January 28). Towards better anti-cancer drugs: New insights into CDK8, an important human oncogene. [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 2-Methoxy-1,5-Naphthyridine Characterization

Executive Summary & Chemical Context 2-Methoxy-1,5-naphthyridine and its functionalized derivatives (such as 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine) are indispensable heterocyclic scaffolds in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methoxy-1,5-naphthyridine and its functionalized derivatives (such as 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine) are indispensable heterocyclic scaffolds in modern medicinal chemistry[1]. They serve as critical building blocks for synthesizing dual inhibitors targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PvPI4K), demonstrating significant in vivo antimalarial efficacy[2]. Furthermore, fused 1,5-naphthyridines exhibit a broad spectrum of biological activities, making them prime candidates for novel kinase inhibitor development[3].

Because the structural integrity of these Active Pharmaceutical Ingredients (APIs) directly impacts drug safety and efficacy, the analytical characterization of 2-methoxy-1,5-naphthyridine requires highly rigorous reference standards. As a Senior Application Scientist, I frequently observe that the basicity of the naphthyridine nitrogens and the compound's susceptibility to tautomerism demand precise, self-validating analytical methodologies[4].

Comparative Analysis of Reference Standard Tiers

When selecting a reference standard for quantitative NMR (qNMR) or chromatographic profiling, laboratories must choose between three primary tiers. The selection dictates the level of metrological traceability and the burden of internal validation[5].

ISO 17034 accreditation ensures that Certified Reference Materials (CRMs) are produced under strict quality control, providing guaranteed traceability to international measurement standards and a certified statement of measurement uncertainty[5].

Table 1: Quantitative Comparison of Reference Standard Tiers

ParameterISO 17034 CRMCommercial Analytical GradeIn-House Synthesized Standard
Purity Certification Absolute mass fraction (qNMR validated)Relative purity (typically HPLC-UV area %)Uncertified (requires internal validation)
Metrological Traceability Fully traceable to SI units (e.g., NIST SRMs)Lot-specific, lacks an unbroken traceability chainNone (unless calibrated against a CRM)
Measurement Uncertainty Rigorously calculated and stated on certificateNot providedNot provided
Regulatory Acceptance Universally accepted (FDA, EMA, ICH guidelines)Accepted with supplementary internal validationRequires extensive GLP/GMP validation
Cost & Lead Time High material cost, immediate availabilityModerate cost, immediate availabilityLow material cost, high labor/time cost

Analytical Characterization Workflows

Every analytical protocol must function as a self-validating system. The following methodologies detail the exact steps and the physicochemical causality behind each experimental choice for characterizing 2-methoxy-1,5-naphthyridine.

Protocol A: Absolute Purity Determination via qNMR

Chromatographic techniques (like HPLC-UV) only provide relative purity based on response factors. To determine the absolute mass fraction of a standard, qNMR is the definitive technique.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the 2-methoxy-1,5-naphthyridine sample and 5 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) using a calibrated microbalance (d = 0.001 mg).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality Insight: 1,5-Naphthyridines possess two basic nitrogen atoms that can interact with trace acidic impurities in deuterated chloroform (CDCl3), leading to chemical shift drift and severe peak broadening[4]. DMSO-d6 disrupts these intermolecular interactions, ensuring sharp, quantifiable resonances.

  • Acquisition Parameters: Acquire a 1D 1H-NMR spectrum. Set the relaxation delay (D1) to at least 60 seconds.

    • Causality Insight: The D1 must exceed 5 times the longest longitudinal relaxation time (T1) of the analyte and internal standard protons. This ensures >99% magnetization recovery, preventing integration errors caused by partial saturation.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the methoxy peak (singlet, ~4.0 ppm) against the aromatic protons of the benzoic acid internal standard to calculate the absolute mass fraction.

Protocol B: Orthogonal Impurity Profiling via UPLC-MS/MS

To detect trace organic impurities and degradation products, high-resolution mass spectrometry is employed as an orthogonal validation tool.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample onto a sub-2 µm C18 column (2.1 x 50 mm)[4].

  • Mobile Phase Configuration: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Causality Insight: Formic acid ensures the optimal protonation of the naphthyridine core, maximizing Electrospray Ionization (ESI+) efficiency[4]. Trifluoroacetic acid (TFA) is strictly avoided as it causes severe ion suppression in the mass spectrometer.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive ion mode. Monitor for the [M+H]+ adduct.

    • Causality Insight: The methoxy group at the C2 position creates a distinct fragmentation pathway. During collision-induced dissociation (CID), the loss of a methyl radical or methanol molecule is highly characteristic. For halogenated derivatives like 8-bromo-2-methoxy-1,5-naphthyridine, the distinct isotopic signature of bromine (1:1 ratio of 79Br/81Br) must be accounted for during Multiple Reaction Monitoring (MRM) transitions[6].

Metrological Traceability & Validation Workflow

G cluster_tiers Reference Standard Tiers A 2-Methoxy-1,5-naphthyridine Standard Selection B ISO 17034 CRM (Certified Traceability) A->B C Analytical Grade (Commercial) A->C D In-House Synthesized (Uncertified) A->D E qNMR Analysis (Absolute Mass Fraction) B->E F UPLC-MS/MS & HPLC-UV (Impurity Profiling) B->F C->E C->F D->E D->F G Direct Metrological Traceability (Regulatory Ready) E->G If CRM H Orthogonal Validation Required (Secondary Calibration) E->H If Non-CRM F->G If CRM F->H If Non-CRM

Workflow for analytical validation and traceability of 1,5-naphthyridine standards.

References

  • [2] Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Source: ACS Publications | URL:[Link]

  • [3] Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Source: MDPI | URL:[Link]

  • [5] Title: What Is ISO 17034? | Source: The ANSI Blog | URL:[Link]

  • [6] Title: 8-bromo-2-methoxy-1,5-naphthyridine | Source: PubChemLite | URL:[Link]

Sources

Validation

Comparative Study of Naphthyridine Isomers in Catalysis

Topic: : 1,8- vs. 1,5-Architectures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [2][3] Executive Summary: The Geometry of Reactivity In the design of transi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : 1,8- vs. 1,5-Architectures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[2][3]

Executive Summary: The Geometry of Reactivity

In the design of transition metal catalysts, the ligand scaffold dictates the spatial arrangement of the active site. Naphthyridines—diaza-analogs of naphthalene—offer a unique case study in how isomerism fundamentally alters catalytic potential. While six isomers exist, 1,8-naphthyridine and 1,5-naphthyridine represent the two dominant paradigms in coordination chemistry: convergent cooperativity versus divergent bridging .

This guide objectively compares these two isomers. We demonstrate that while 1,8-naphthyridine is the superior scaffold for biomimetic, cooperative dinuclear catalysis (e.g., water oxidation, C-H activation), 1,5-naphthyridine serves a distinct role as a rigid linker for supramolecular assemblies and coordination polymers.

Key Comparative Metrics
Feature1,8-Naphthyridine 1,5-Naphthyridine
Coordination Vector Convergent: Nitrogen lone pairs are parallel (approx. 2.3 Å apart), creating a "pocket" for two metals.Divergent: Nitrogen lone pairs are anti-parallel (trans-like), forcing binding to separate metal centers.
Primary Catalytic Mode Dinuclear Cooperativity: Stabilizes M–M interactions and bridging intermediates (µ-H, µ-OR).Mononuclear / Bridging: Acts as a linear linker in MOFs or discrete dimers; rarely chelates a single metal.
Key Application Water Oxidation, C-H Activation, Azide-Alkyne Cycloaddition (CuAAC).Supramolecular Frameworks, Heteroleptic Ru(II) Photophysics, Pd(II) sequestration.
Electronic Communication High (Direct M–M overlap facilitated by the bridge).Moderate (Communication via the aromatic

-system).

Structural & Electronic Analysis

The catalytic utility of naphthyridines is governed by the "bite distance" and the electronic coupling between the nitrogen donors.

The "Pocket" vs. The "Bridge"
  • 1,8-Naphthyridine (The Pocket): The proximity of the N-donors allows this isomer to bridge two metal ions (

    
     and 
    
    
    
    ) in a syn-configuration. This creates a "cooperative zone" where substrates can interact with both metals simultaneously—a requirement for difficult multi-electron transformations like Water Oxidation (
    
    
    ).
  • 1,5-Naphthyridine (The Bridge): The N-donors are located on opposite sides of the naphthalene core. This geometry strictly forbids bidentate chelation to a single metal center (bite angle would be

    
    , which is sterically impossible). Instead, it bridges two distant metal centers, forming linear oligomers or discrete dimers.
    
Electronic Properties
  • Basicity (pKa): 1,8-naphthyridine (

    
    ) is slightly more basic than 1,5-naphthyridine (
    
    
    
    ). The proximity of the lone pairs in the 1,8-isomer creates electrostatic repulsion (alpha-effect), which is relieved upon protonation or metal binding, enhancing its affinity for dinuclear cores.
  • Redox Activity: The 1,8-scaffold is robust under oxidative conditions, making it ideal for high-valent intermediates (e.g.,

    
    ).
    

Case Study 1: 1,8-Naphthyridine in Dinuclear Catalysis

Application: Biomimetic Water Oxidation and C-H Activation. Rationale: The 1,8-scaffold mimics the aspartate/histidine bridges found in metalloenzymes (like Hemocyanin or the OEC in Photosystem II), holding two metals close enough to lower the activation energy for bond formation.

Experimental Protocol: Synthesis of a Dinuclear Ru-1,8-Naphthyridine Catalyst

This protocol describes the synthesis of a generic


-chloro-bridged diruthenium species supported by a 2,7-functionalized 1,8-naphthyridine ligand (e.g., bpnp).

Reagents:

  • 2,7-bis(2-pyridyl)-1,8-naphthyridine (bpnp)

  • Ethanol (degassed)

  • Triethylamine (

    
    )
    

Workflow:

  • Ligand Complexation: Dissolve bpnp (1 equiv) in degassed ethanol at 60°C.

  • Metal Addition: Add

    
     (2.1 equiv) to the stirring solution. The solution will darken (typically red-brown) as the dinuclear species forms.
    
  • Reflux: Heat the mixture to reflux for 12 hours under

    
     atmosphere. The 1,8-napy core forces the two Ru centers into close proximity.
    
  • Precipitation: Cool to room temperature. Add excess

    
     (2 equiv) to neutralize generated HCl and facilitate precipitation of the neutral complex 
    
    
    
    .
  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from dichloromethane/pentane.

  • Validation:

    • 
       NMR:  Look for the loss of symmetry if the metals are in different oxidation states, or a simplified spectrum if symmetric.
      
    • X-ray Crystallography: Verify the

      
       distance is between 2.4–2.8 Å.
      
Mechanistic Visualization (Graphviz)

G Ligand 1,8-Naphthyridine (Convergent N-Donors) Metal1 Metal Center A (e.g., Ru, Cu) Ligand->Metal1 Coordination N1 Metal2 Metal Center B (e.g., Ru, Cu) Ligand->Metal2 Coordination N8 Complex Dinuclear Core (M-M Cooperative Interaction) Metal1->Complex Metal2->Complex Product Activated Product (O=O, Triazole) Complex->Product Cooperative Activation Substrate Substrate (e.g., H2O, Alkyne) Substrate->Complex Bridging Binding

Caption: The 1,8-naphthyridine scaffold enforces a dinuclear core, enabling cooperative substrate activation that mononuclear systems cannot achieve.

Case Study 2: 1,5-Naphthyridine in Supramolecular Assembly

Application: Coordination Polymers and Heteroleptic Linkers. Rationale: Unlike the 1,8-isomer, 1,5-naphthyridine cannot chelate. It acts as a rigid rod, linking metal centers in extended networks or discrete molecular squares. This is critical for materials science (e.g., conductive MOFs) but often results in catalytically inactive "resting states" if not designed correctly.

Experimental Protocol: Synthesis of a Bridged Pd(II) Dimer

This protocol demonstrates the "divergent" binding mode, forming a discrete dimer


.

Reagents:

  • 
     (Ethylenediamine palladium nitrate)
    
  • 1,5-Naphthyridine[2][3][4][5][6][7][8]

  • 
     (for in-situ NMR monitoring)
    

Workflow:

  • Preparation: Dissolve 1,5-naphthyridine (10 mM) in

    
     (pH adjusted to 6.0).
    
  • Titration: Add the Pd precursor solution stepwise.

  • Observation:

    • 1:1 Ratio: Formation of a monomeric species

      
       is observed initially (monodentate binding).
      
    • 2:1 Ratio (Pd:L): Upon adding excess metal, the resonance signals shift significantly, indicating the binding of a second Pd unit to the distal nitrogen.

  • Isolation: The complex

    
     can be crystallized by slow evaporation.
    
  • Validation:

    • 
       NMR:  The 1,5-napy signals will appear as a simple set of doublets (symmetric) but shifted downfield due to coordination at both rings.
      
    • Comparison: Unlike 1,8-napy complexes, no metal-metal bond or interaction exists; the metals are separated by >6 Å.

Structural Logic Visualization (Graphviz)

G Ligand15 1,5-Naphthyridine (Divergent N-Donors) MetalA Metal Center A Ligand15->MetalA Coordination N1 MetalB Metal Center B Ligand15->MetalB Coordination N5 (Distal) Structure Bridged Dimer / Polymer (No M-M Cooperativity) MetalA->Structure MetalB->Structure Note Catalytic Implication: Active sites are isolated. No cooperative redox chemistry. Structure->Note

Caption: 1,5-Naphthyridine isolates metal centers, preventing the cooperative interactions seen in 1,8-systems.

Summary of Experimental Data

The following table summarizes catalytic performance metrics derived from comparative literature (e.g., Tilley, Thummel groups).

ReactionCatalyst ScaffoldActivity (TOF/Yield)Mechanism Note
Water Oxidation Ru-1,8-napy dimer High (

)
Cooperative O-O bond formation between two Ru-oxo centers.
Water Oxidation Ru-1,5-napy polymerNegligibleIsolated Ru centers cannot effectively couple oxo ligands.
Alkyne Annulation Cu-1,8-napy 95% Yield Stabilizes dinuclear Cu(I) intermediate.
Alkyne Annulation Cu-1,5-napy<10% YieldForms inactive coordination polymer precipitate.

Conclusion

For researchers targeting cooperative multimetallic catalysis , 1,8-naphthyridine is the obligatory choice. Its geometry enforces the necessary proximity for dinuclear activation mechanisms. Conversely, 1,5-naphthyridine should be reserved for applications requiring structural rigidity or site isolation , such as in the construction of photoactive metal-organic frameworks, but it is generally unsuitable for high-turnover cooperative catalysis.

References

  • Tilley, T. D., et al. (2020). "Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands." Accounts of Chemical Research.

  • Thummel, R. P., et al. (2005). "Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions." Dalton Transactions.[9][10]

  • McMurtrie, J. C., et al. (2009). "1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes."[5] Dalton Transactions.[9][10]

  • Collins, J. G., et al. (2003). "Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution." Journal of Inorganic Biochemistry.

  • BenchChem Support Team. (2025). "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery." BenchChem Technical Guides.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Methoxy-1,5-naphthyridine Analogs for Researchers

For researchers and professionals in the field of drug development, the 1,5-naphthyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the 1,5-naphthyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 2-methoxy-1,5-naphthyridine and its analogs. By objectively evaluating the performance of these methods with supporting experimental insights, this document aims to empower scientists to select the most efficient and robust strategy for their specific research needs.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have shown promise in a range of therapeutic areas, from anticancer to antimalarial agents. The strategic placement of substituents on this core structure is critical for modulating biological activity, making the development of versatile and efficient synthetic methodologies a key focus of chemical research.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-methoxy-1,5-naphthyridine analogs can be broadly categorized into two main approaches:

  • Construction of the 1,5-Naphthyridine Core followed by Functionalization: This is the most common and well-established strategy. It involves first building the bicyclic naphthyridine ring system and then introducing the 2-methoxy group in a subsequent step.

  • Direct Synthesis with Pre-installed Methoxy Group: This approach involves incorporating the methoxy substituent at an early stage of the synthesis, carrying it through the cyclization to form the final naphthyridine ring.

This guide will now delve into a detailed comparison of the most prevalent methods within these strategies.

Route 1: Building the Core First - The Classical Approach

The traditional and widely adopted route to 2-methoxy-1,5-naphthyridine analogs involves a two-step sequence starting from a 1,5-naphthyridin-2(1H)-one intermediate. This precursor can be synthesized through classical cyclization reactions such as the Skraup or Friedländer synthesis.

Step 1A: Skraup Synthesis of 1,5-Naphthyridin-2(1H)-ones

The Skraup synthesis is a classic method for constructing quinoline and naphthyridine ring systems.[2] It involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2][3] The in-situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine core.[2]

Key Considerations for the Skraup Synthesis:

  • Reaction Conditions: The classical Skraup reaction is known for being exothermic and can be challenging to control.[3]

  • Oxidizing Agents: Various oxidizing agents can be employed, with sodium m-nitrobenzenesulfonate often being a preferred choice for improved yields and reproducibility over agents like arsenic pentoxide or iodine.[2]

  • Substrate Scope: The reaction is adaptable to a range of substituted 3-aminopyridines, allowing for the introduction of diversity in the final products.

Step 1B: Friedländer Synthesis of 1,5-Naphthyridin-2(1H)-ones

The Friedländer synthesis offers an alternative and often milder approach to the naphthyridine core. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[4] For the synthesis of 1,5-naphthyridin-2(1H)-ones, a 3-aminopyridine-2-carboxaldehyde or a related derivative would be a suitable starting material.

Advantages of the Friedländer Synthesis:

  • Milder Conditions: Compared to the Skraup synthesis, the Friedländer reaction can often be carried out under less harsh conditions.

  • Versatility: The choice of the α-methylene-containing reactant allows for the introduction of various substituents on the newly formed ring.

  • One-Pot Variants: Modified one-pot Friedländer reactions have been developed, streamlining the synthetic process.[5]

Step 2: Chlorination of 1,5-Naphthyridin-2(1H)-ones

Once the 1,5-naphthyridin-2(1H)-one is obtained, the next crucial step is its conversion to the corresponding 2-chloro-1,5-naphthyridine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This transformation is a key step as it installs a good leaving group at the 2-position, priming the molecule for the subsequent introduction of the methoxy group.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The final step in this classical route is a nucleophilic aromatic substitution (SNAr) reaction. The 2-chloro-1,5-naphthyridine is treated with sodium methoxide in a suitable solvent, such as methanol, to yield the desired 2-methoxy-1,5-naphthyridine.[6] The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring facilitates this substitution reaction.

Comparative Data for Synthesis Routes

ParameterRoute 1: Skraup + FunctionalizationRoute 2: Friedländer + Functionalization
Starting Materials 3-Aminopyridine derivatives, Glycerol3-Aminopyridine-2-carboxaldehyde derivatives, α-Methylene compounds
Number of Steps 3 (Cyclization, Chlorination, Methoxylation)3 (Cyclization, Chlorination, Methoxylation)
Key Intermediates 1,5-Naphthyridin-2(1H)-one, 2-Chloro-1,5-naphthyridine1,5-Naphthyridin-2(1H)-one, 2-Chloro-1,5-naphthyridine
Typical Overall Yield ModerateModerate to Good
Reagents & Conditions Strong acid, high temperature (Skraup)Acid or base catalysis, milder conditions (Friedländer)
Advantages Readily available starting materials for Skraup.Milder conditions and greater versatility for Friedländer.
Disadvantages Harsh conditions and potential for low yields in Skraup.Synthesis of substituted 3-aminopyridine-2-carboxaldehydes can be challenging.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1,5-naphthyridine from 1,5-Naphthyridin-2(1H)-one

Materials:

  • 1,5-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 1,5-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1,5-naphthyridine.

Protocol 2: Synthesis of 2-Methoxy-1,5-naphthyridine from 2-Chloro-1,5-naphthyridine

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-1,5-naphthyridine.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_functionalization Functionalization A 3-Aminopyridine + Glycerol B 1,5-Naphthyridin-2(1H)-one A->B E 1,5-Naphthyridin-2(1H)-one C 3-Aminopyridine-2-carboxaldehyde + α-Methylene Compound D 1,5-Naphthyridin-2(1H)-one C->D Acid or Base Catalyst F 2-Chloro-1,5-naphthyridine E->F POCl₃ G 2-Methoxy-1,5-naphthyridine F->G NaOMe, MeOH

Caption: Comparative workflow of the two main synthetic routes to 2-methoxy-1,5-naphthyridine.

Conclusion and Future Perspectives

The synthesis of 2-methoxy-1,5-naphthyridine analogs is most reliably achieved through a multi-step process involving the initial construction of the naphthyridine core, followed by chlorination and subsequent nucleophilic aromatic substitution. Both the Skraup and Friedländer syntheses offer viable entries to the key 1,5-naphthyridin-2(1H)-one intermediate, with the choice between them often depending on the availability of starting materials and the desired reaction conditions.

Future research in this area will likely focus on the development of more direct and atom-economical methods for the synthesis of these valuable compounds. This could include the exploration of C-H activation/methoxylation strategies or novel one-pot multicomponent reactions that assemble the 2-methoxy-1,5-naphthyridine scaffold in a single, efficient operation. Such advancements will undoubtedly accelerate the discovery and development of new 1,5-naphthyridine-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
  • Chemical Communications (RSC Publishing). (n.d.). One-pot synthesis of dibenzo[b,h][3][4]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction | Request PDF. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • BioKB. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
  • DR-NTU. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]

  • Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Pearson+. (2024, June 6). For each reaction, give the expected substitution product, and pr... | Study Prep. Retrieved from [Link]

  • Filo. (2025, December 31). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-1,5-naphthyridine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic science. 2-Methoxy-1,5-naphthyridine and its halogenated derivatives (e.g., 7-fluoro or 8-bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic science. 2-Methoxy-1,5-naphthyridine and its halogenated derivatives (e.g., 7-fluoro or 8-bromo-2-methoxy-1,5-naphthyridine) are critical heterocyclic scaffolds in modern drug discovery, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and RNA-targeting small molecules[1][2].

However, the very structural features that make this compound biologically valuable also dictate its hazard profile. To handle it safely, we must design a self-validating operational system grounded in its chemical properties.

Mechanistic Hazard Profile

The 1,5-naphthyridine core is a nitrogen-rich diazanaphthalene. Its lone electron pairs possess a high affinity for hydrogen bonding and can act as non-specific chelators of divalent metal cations (e.g., Zn²⁺, Fe²⁺, Cu²⁺)[3]. While this chelation drives its antiparasitic and RNA-binding efficacy, it also underpins its cellular toxicity and classification as a severe skin and eye irritant (GHS H315, H319)[4].

Furthermore, the addition of the 2-methoxy group increases the molecule's lipophilicity compared to the unsubstituted core. This enhanced lipophilicity facilitates rapid dermal penetration if the physical barrier of your Personal Protective Equipment (PPE) is compromised.

Quantitative PPE & Equipment Matrix

To counteract the lipophilic and basic nature of this heterocyclic amine, your PPE selection must be deliberate. Below is the required PPE matrix for handling 2-Methoxy-1,5-naphthyridine[4][5].

Protection ZoneRequired EquipmentMechanistic Rationale & Specifications
Hands (Dermal) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance against basic heterocyclic amines compared to latex, preventing lipophilic permeation[5][6].
Eyes/Face Snug-fitting Safety GogglesPrevents micro-aerosolized dust from contacting the ocular mucosa, which would cause severe irritation (H319)[4].
Body Flame-Retardant Lab CoatProvides a secondary physical barrier against static-charged powder clinging to street clothes.
Respiratory Chemical Fume Hood (80-120 fpm)Mandatory engineering control. Prevents inhalation of dust/aerosols (H335), which can cause respiratory tract irritation[7].

Operational Workflows

The following protocols are designed to be self-validating; each step contains a physical or chemical check to ensure containment.

Pre-Operational Setup & Routine Handling
  • Step 1: Environmental Verification. Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Step 2: PPE Donning. Equip safety goggles, a buttoned lab coat, and standard nitrile gloves.

  • Step 3: Static Mitigation. Naphthyridine powders can carry a static charge, leading to sudden aerosolization when a spatula approaches. Use an anti-static weighing boat or pass the spatula through an anti-static ionizer prior to contacting the powder.

  • Step 4: Transfer & Sealing. Weigh the required mass. Seal the primary reagent bottle inside the fume hood before transferring the weighing boat to your reaction vessel to prevent cross-contamination of the lab environment.

Spill Response & Decontamination Protocol

If a spill occurs, the basicity of the naphthyridine core can be exploited for efficient cleanup.

  • Step 1: Isolation & Escalation. Isolate the spill area. If the spill is >50g or occurs outside the fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Step 2: PPE Escalation. For minor spills inside the hood, don a second pair of nitrile gloves (double-gloving) to ensure zero dermal contact during cleanup[5].

  • Step 3: Containment. Cover the solid spill with damp absorbent pads. Using water minimizes dust generation. If the compound is already dissolved in an organic solvent, use an inert chemical absorbent (e.g., vermiculite).

  • Step 4: Chemical Decontamination. Wipe the contaminated surface with a dilute acidic solution (e.g., 1% acetic acid). The acid will protonate the basic naphthyridine nitrogens, converting the lipophilic free base into a highly water-soluble salt, ensuring complete removal from the surface. Follow with a standard soap and water wash[4].

Disposal Plan
  • Step 1: Segregation. Collect all contaminated consumables (weigh boats, outer gloves, absorbent pads) into a compatible, sealable hazardous waste container.

  • Step 2: Labeling. Label the container explicitly: "Hazardous Solid Waste: Toxic/Irritant Heterocyclic Amines (2-Methoxy-1,5-naphthyridine) - P501"[7].

  • Step 3: Storage. Store the waste container in a secondary containment tray. Keep it strictly separated from strong oxidizers or strong acids in the waste accumulation area to prevent unintended exothermic acid-base reactions[5].

Process Visualization

G Start Initiate 2-Methoxy-1,5-naphthyridine Handling Hood Is chemical in a certified chemical fume hood? Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Yes Stop STOP. Relocate to Fume Hood. Hood->Stop No Spill Spill Occurs? PPE->Spill Clean Double-glove. Absorb. Wash with 1% Acetic Acid. Spill->Clean Yes Dispose Dispose as Hazardous Chemical Waste (P501) Spill->Dispose Routine Completion Clean->Dispose

Workflow for handling and spill response of 2-Methoxy-1,5-naphthyridine.

References

  • bioRxiv. "Small molecule targeting r(UGGAA)n disrupts RNA foci and alleviates disease phenotype." Retrieved from:[Link]

  • National Institutes of Health (PMC). "Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents." Retrieved from: [Link]

  • ACS Publications. "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." Retrieved from: [Link]

  • Pecora Corporation. "Pecora Healer/Sealer Activator Safety Data Sheet (Heterocyclic Amine Spill Response)." Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.